molecular formula C16H20ClN3O3S2 B15613526 BVT-14225

BVT-14225

Numéro de catalogue: B15613526
Poids moléculaire: 401.9 g/mol
Clé InChI: PNFMZAHWOASGJC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

BVT-14225 is a useful research compound. Its molecular formula is C16H20ClN3O3S2 and its molecular weight is 401.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-[2-[(3-chloro-2-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]-N,N-diethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3O3S2/c1-4-20(5-2)15(21)9-12-10-24-16(18-12)19-25(22,23)14-8-6-7-13(17)11(14)3/h6-8,10H,4-5,9H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNFMZAHWOASGJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CC1=CSC(=N1)NS(=O)(=O)C2=C(C(=CC=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Mechanism of Action of BVT-14225: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BVT-14225 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that plays a crucial role in the tissue-specific regulation of active glucocorticoids. By blocking the conversion of inactive cortisone (B1669442) to active cortisol within cells, this compound effectively reduces local glucocorticoid concentrations, thereby modulating the activity of the glucocorticoid receptor (GR) and its downstream signaling pathways. This mechanism holds significant therapeutic potential for metabolic disorders such as type 2 diabetes and obesity, where excess glucocorticoid activity is implicated in disease pathogenesis. This guide provides a detailed overview of the mechanism of action of this compound, supported by available quantitative data, experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Inhibition of 11β-HSD1

The primary mechanism of action of this compound is the selective inhibition of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1)[1]. 11β-HSD1 is a key enzyme in the prereceptor metabolism of glucocorticoids, responsible for the conversion of inactive cortisone to the biologically active cortisol in humans (and corticosterone (B1669441) in rodents)[2]. This enzymatic reaction is a critical step in amplifying intracellular glucocorticoid levels in specific tissues, including the liver, adipose tissue, and the central nervous system.

By inhibiting 11β-HSD1, this compound effectively reduces the intracellular concentration of active cortisol. This, in turn, leads to decreased activation of the glucocorticoid receptor (GR), a ligand-dependent transcription factor that regulates the expression of a wide array of genes involved in metabolism, inflammation, and other physiological processes[3][4]. The therapeutic rationale for 11β-HSD1 inhibition lies in the observation that tissue-specific excesses of cortisol contribute to the pathophysiology of various metabolic diseases. For instance, elevated cortisol levels in the liver can promote gluconeogenesis and hepatic glucose output, while in adipose tissue, it can facilitate adipogenesis and insulin (B600854) resistance[4][5][6]. Selective inhibition of 11β-HSD1 by compounds like this compound is anticipated to lower blood glucose levels in hyperglycemic conditions[1].

Quantitative Data

The inhibitory potency of this compound against human 11β-HSD1 has been quantified in enzymatic assays. The available data is summarized in the table below.

ParameterValueAssay TypeSource
IC5052 nMHuman 11β-HSD1 Enzyme Assay[1][7]
Inhibition90% at 10 µMEnzyme Assay[1][7]

Signaling Pathway

The signaling pathway affected by this compound is centered on the glucocorticoid signaling cascade. By inhibiting 11β-HSD1, this compound reduces the intracellular conversion of cortisone to cortisol. This decrease in active cortisol leads to reduced activation of the glucocorticoid receptor (GR). In its inactive state, the GR resides in the cytoplasm in a complex with heat shock proteins. Upon binding cortisol, the GR translocates to the nucleus, where it binds to glucocorticoid response elements (GREs) on the DNA, thereby regulating the transcription of target genes involved in metabolic processes such as gluconeogenesis.

G Cortisone Cortisone HSD1 11β-HSD1 Cortisone->HSD1 Cortisol_cyto Cortisol GR_inactive Inactive GR-HSP Complex Cortisol_cyto->GR_inactive Binding HSD1->Cortisol_cyto Conversion BVT14225 This compound BVT14225->HSD1 Inhibition GR_active Active GR GR_inactive->GR_active Activation GR_nucleus Active GR GR_active->GR_nucleus Translocation GRE GRE GR_nucleus->GRE Binding TargetGenes Target Gene Transcription (e.g., G6Pase, PEPCK) GRE->TargetGenes Regulation MetabolicEffects Increased Gluconeogenesis TargetGenes->MetabolicEffects

Caption: Signaling pathway of 11β-HSD1 and its inhibition by this compound.

Experimental Protocols

Detailed experimental protocols for this compound are not publicly available. The following are representative protocols for key experiments used to characterize 11β-HSD1 inhibitors.

In Vitro 11β-HSD1 Enzyme Inhibition Assay (Representative Protocol)

This assay determines the in vitro potency of a test compound in inhibiting the conversion of cortisone to cortisol by 11β-HSD1.

Materials:

  • Recombinant human 11β-HSD1 enzyme

  • Cortisone (substrate)

  • NADPH (cofactor)

  • This compound (test compound)

  • Assay buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.4)

  • Homogeneous Time-Resolved Fluorescence (HTRF) cortisol assay kit or other cortisol detection method

  • 384-well microplates

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer.

  • In a 384-well plate, add the recombinant 11β-HSD1 enzyme, NADPH, and the test compound at various concentrations.

  • Initiate the enzymatic reaction by adding cortisone.

  • Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., a known 11β-HSD1 inhibitor like carbenoxolone).

  • Quantify the amount of cortisol produced using an HTRF cortisol assay kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of this compound relative to a control without the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Oral Glucose Tolerance Test (OGTT) in a Diet-Induced Obese Mouse Model (Representative Protocol)

This experiment evaluates the effect of an 11β-HSD1 inhibitor on glucose homeostasis in a relevant animal model of metabolic disease.

Animals:

  • Male C57BL/6J mice on a high-fat diet for 12-16 weeks to induce obesity and glucose intolerance.

Materials:

  • This compound formulated for oral administration

  • Vehicle control

  • Glucose solution (e.g., 20% w/v in water)

  • Handheld glucometer and test strips

Procedure:

  • Acclimatize the mice and handle them regularly for at least one week before the experiment.

  • Fast the mice overnight (approximately 16 hours) with free access to water.

  • Administer this compound or vehicle control via oral gavage at a predetermined time before the glucose challenge.

  • At time 0, measure the baseline blood glucose level from a tail snip.

  • Immediately after the baseline measurement, administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.

  • Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Plot the blood glucose concentration over time for both the treatment and vehicle groups.

  • Calculate the area under the curve (AUC) for the glucose excursion to quantify the effect of this compound on glucose tolerance.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel 11β-HSD1 inhibitor like this compound.

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation EnzymeAssay 11β-HSD1 Enzyme Assay (IC50 Determination) CellAssay Cell-Based Cortisol Reduction Assay EnzymeAssay->CellAssay Selectivity Selectivity Profiling (vs. 11β-HSD2, etc.) CellAssay->Selectivity PKPD Pharmacokinetics/ Pharmacodynamics Selectivity->PKPD Lead Candidate Selection OGTT Oral Glucose Tolerance Test (OGTT) PKPD->OGTT Efficacy Chronic Efficacy Studies (e.g., weight, glucose) OGTT->Efficacy Tox Toxicology Studies Efficacy->Tox End Clinical Candidate Tox->End Start Compound Synthesis Start->EnzymeAssay

Caption: Preclinical workflow for an 11β-HSD1 inhibitor.

Conclusion

This compound is a selective inhibitor of 11β-HSD1, acting to reduce intracellular cortisol levels. This mechanism of action holds promise for the treatment of metabolic diseases by mitigating the detrimental effects of excess glucocorticoid signaling in key metabolic tissues. The available in vitro data demonstrates its potent inhibition of the human enzyme. Further research involving detailed in vivo studies is necessary to fully elucidate its therapeutic potential and safety profile. The experimental protocols and workflows provided in this guide offer a framework for the continued investigation of this compound and other novel 11β-HSD1 inhibitors.

References

An In-Depth Technical Guide to BVT-14225: A Selective 11β-HSD1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BVT-14225 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme pivotal in the tissue-specific regulation of glucocorticoid levels. By blocking the conversion of inactive cortisone (B1669442) to active cortisol, this compound presents a promising therapeutic strategy for metabolic disorders such as type 2 diabetes and obesity. This document provides a comprehensive overview of the molecular structure, physicochemical properties, and biological activity of this compound. It details the underlying signaling pathways, provides established experimental protocols for its characterization, and summarizes key data in a structured format to facilitate further research and development.

Molecular Structure and Physicochemical Properties

This compound, with the IUPAC name 2-(2-((3-chloro-2-methylphenyl)sulfonamido)thiazol-4-yl)-N,N-diethylacetamide, is a member of the arylsulfonamidothiazole class of compounds.[1] Its fundamental properties are summarized in the tables below.

Table 1: Molecular Identifiers and Descriptors for this compound
PropertyValueReference
IUPAC Name 2-(2-((3-chloro-2-methylphenyl)sulfonamido)thiazol-4-yl)-N,N-diethylacetamide[1]
CAS Number 376638-65-2[1]
Chemical Formula C₁₆H₂₀ClN₃O₃S₂[1]
SMILES O=C(N(CC)CC)CC1=CSC(NS(=O)(C2=CC=CC(Cl)=C2C)=O)=N1[1]
InChI Key PNFMZAHWOASGJC-UHFFFAOYSA-N[1]
Table 2: Physicochemical Properties of this compound
PropertyValueNotes
Molecular Weight 401.92 g/mol [1]
Exact Mass 401.0635 u[1]
Solubility Soluble in DMSO[1]
logP (Predicted) Not availableData for this specific molecule is not publicly available. General prediction methods can be used for estimation.
pKa (Predicted) Not availableData for this specific molecule is not publicly available. General prediction methods can be used for estimation.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect through the selective inhibition of 11β-HSD1. This enzyme is crucial for the intracellular conversion of inactive cortisone to the biologically active glucocorticoid, cortisol. Elevated intracellular cortisol levels, particularly in adipose and hepatic tissues, are associated with insulin (B600854) resistance and other metabolic dysfunctions. By inhibiting 11β-HSD1, this compound effectively reduces local cortisol concentrations, thereby mitigating its downstream effects on the glucocorticoid receptor (GR).

The signaling pathway influenced by this compound is initiated by the reduction of intracellular cortisol. This leads to decreased activation of the glucocorticoid receptor, a ligand-dependent transcription factor. In its inactive state, the GR resides in the cytoplasm in a complex with heat shock proteins. Upon cortisol binding, the GR translocates to the nucleus, where it can modulate gene expression through several mechanisms, including direct binding to glucocorticoid response elements (GREs) on DNA, or by tethering to other transcription factors. By preventing this activation, this compound can influence the expression of genes involved in gluconeogenesis, lipolysis, and inflammation.

G cluster_0 Extracellular Space cluster_1 Cytoplasm cluster_2 Nucleus Cortisone_ext Cortisone Cortisone_cyt Cortisone Cortisone_ext->Cortisone_cyt Transport HSD11B1 11β-HSD1 Cortisone_cyt->HSD11B1 Cortisol Cortisol HSD11B1->Cortisol Conversion BVT14225 This compound BVT14225->HSD11B1 Inhibition GR_complex GR-HSP Complex Cortisol->GR_complex Binding GR_active Activated GR GR_complex->GR_active Activation GR_dimer GR Dimer GR_active->GR_dimer Dimerization & Nuclear Translocation GRE GRE GR_dimer->GRE Binding Gene_exp Target Gene Expression GRE->Gene_exp Modulation

Caption: Simplified signaling pathway of 11β-HSD1 and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound.

In Vitro 11β-HSD1 Inhibition Assay

This protocol describes a cell-free enzymatic assay to determine the in vitro potency (IC₅₀) of this compound against human 11β-HSD1.

Materials:

  • Recombinant human 11β-HSD1

  • Cortisone (substrate)

  • NADPH (cofactor)

  • Glucose-6-phosphate (G6P)

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5)

  • This compound (test compound)

  • DMSO (vehicle)

  • Homogeneous Time-Resolved Fluorescence (HTRF) cortisol assay kit

  • 384-well microplates

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 384-well plate, add the assay buffer, cortisone, G6P, NADPH, and G6PDH.

  • Add the diluted this compound or DMSO (for control wells).

  • Initiate the reaction by adding recombinant 11β-HSD1.

  • Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution provided in the HTRF kit.

  • Add the HTRF cortisol detection reagents according to the manufacturer's instructions.

  • Incubate at room temperature for 2 hours.

  • Read the fluorescence on a compatible plate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value using non-linear regression analysis.

G cluster_0 Plate Preparation cluster_1 Enzymatic Reaction cluster_2 Detection & Analysis A Prepare this compound Serial Dilution C Add this compound or Vehicle A->C B Add Assay Buffer, Substrate & Cofactors B->C D Initiate with 11β-HSD1 C->D E Incubate at 37°C D->E F Stop Reaction E->F G Add HTRF Reagents F->G H Incubate at RT G->H I Read Fluorescence H->I J Calculate IC₅₀ I->J

Caption: Experimental workflow for the in vitro 11β-HSD1 inhibition assay.
Ex Vivo 11β-HSD1 Activity Assay in Tissue Homogenates

This protocol measures the activity of 11β-HSD1 in tissue samples (e.g., liver, adipose) from animals treated with this compound.

Materials:

  • Tissue samples from treated and control animals

  • Homogenization buffer

  • [³H]-Cortisone (radiolabeled substrate)

  • NADPH

  • Ethyl acetate

  • Scintillation fluid and vials

  • Scintillation counter

  • HPLC system

Procedure:

  • Homogenize the tissue samples in ice-cold homogenization buffer.

  • Centrifuge the homogenates to obtain the microsomal fraction.

  • Incubate the microsomal fraction with [³H]-cortisone and NADPH at 37°C.

  • Stop the reaction and extract the steroids using ethyl acetate.

  • Separate the [³H]-cortisone and the product, [³H]-cortisol, using HPLC.

  • Quantify the amount of radioactivity in the fractions corresponding to cortisone and cortisol using a scintillation counter.

  • Calculate the percent conversion of cortisone to cortisol to determine 11β-HSD1 activity.

In Vivo Efficacy Study in a Diet-Induced Obesity (DIO) Mouse Model

Animals:

  • Male C57BL/6J mice

Induction of Obesity:

  • Feed mice a high-fat diet (HFD; e.g., 60% kcal from fat) for a specified period (e.g., 8-12 weeks) to induce obesity and insulin resistance. A control group is fed a normal chow diet.

Treatment:

  • Randomly assign the HFD-fed mice to a vehicle control group and a this compound treatment group.

  • Administer this compound or vehicle daily via oral gavage for a defined period (e.g., 4 weeks).

  • Monitor body weight and food intake regularly.

Assessments:

  • Glucose Tolerance Test (GTT): At the end of the treatment period, perform an intraperitoneal or oral GTT to assess glucose homeostasis.

  • Insulin Tolerance Test (ITT): Perform an ITT to evaluate insulin sensitivity.

  • Terminal Blood and Tissue Collection: At the end of the study, collect blood for analysis of plasma glucose, insulin, and lipid profiles. Collect liver and adipose tissue for ex vivo 11β-HSD1 activity assays and gene expression analysis.

Summary of Biological Activity

This compound is a selective inhibitor of 11β-HSD1 with a reported IC₅₀ of 52 nM in a human enzyme assay. Selective inhibition of 11β-HSD1 has been shown to decrease blood glucose concentrations in hyperglycemic mice, highlighting its potential for the treatment of type 2 diabetes. While comprehensive in vivo data for this compound is limited in the public domain, studies with analogous compounds suggest that inhibition of 11β-HSD1 can lead to reduced body weight, improved glucose tolerance, and enhanced insulin sensitivity in models of diet-induced obesity.

Conclusion

This compound is a potent and selective 11β-HSD1 inhibitor with a clear mechanism of action that holds significant promise for the treatment of metabolic diseases. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and similar compounds. Further in vivo studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic profile and to establish its efficacy and safety in relevant disease models.

References

BVT-14225 target identification and validation

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Target Identification and Validation of BVT-14225, a Selective 11β-HSD1 Inhibitor

Executive Summary

This compound is a potent and selective small molecule inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a crucial role in the tissue-specific regulation of glucocorticoid levels, and its inhibition is a promising therapeutic strategy for metabolic disorders such as type 2 diabetes and obesity. This document provides a comprehensive overview of the target identification and validation of this compound, including its in vitro potency, selectivity, and the key experimental methodologies used for its characterization. Detailed signaling pathways and experimental workflows are presented to offer a complete technical guide for researchers and drug development professionals.

Introduction to the Target: 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is an enzyme primarily located in the endoplasmic reticulum of key metabolic tissues, including the liver, adipose tissue, and the central nervous system. Its main function is to convert inactive cortisone (B1669442) to active cortisol in humans (and 11-dehydrocorticosterone (B106187) to corticosterone (B1669441) in rodents), thereby amplifying local glucocorticoid action within cells.

Overexpression or increased activity of 11β-HSD1 in adipose tissue is associated with obesity and its metabolic complications. By increasing intracellular cortisol levels, 11β-HSD1 can contribute to insulin (B600854) resistance, hyperglycemia, and dyslipidemia. Consequently, the selective inhibition of 11β-HSD1 is considered a key therapeutic approach for treating the metabolic syndrome. Selective inhibitors are designed to reduce local glucocorticoid excess without affecting the beneficial systemic roles of cortisol, particularly its response to stress. A critical aspect of inhibitor design is ensuring high selectivity over the isoform 11β-HSD2, which inactivates cortisol and is vital for protecting the mineralocorticoid receptor in the kidney from illicit activation by cortisol.

Target Identification of this compound

This compound was identified as a potent inhibitor of 11β-HSD1. It belongs to the arylsulfonamidothiazole class of non-steroidal inhibitors.[1][2] The development of this compound was part of a program to create selective inhibitors of 11β-HSD1 for the potential treatment of metabolic diseases.[1][2]

In Vitro Target Validation and Characterization

The validation of 11β-HSD1 as the target for this compound was established through a series of in vitro experiments designed to quantify its inhibitory potency and selectivity.

Potency and Selectivity Data

The inhibitory activity of this compound was assessed against both the human and mouse isoforms of 11β-HSD1, as well as the human isoform of 11β-HSD2 to determine its selectivity. The quantitative data are summarized below.

Target EnzymeSpeciesIC50 ValueReference
11β-HSD1 Human52 nM[3][4]
11β-HSD1 Mouse284 nM[1]
11β-HSD2 Human> 10 µM[1]

The data demonstrates that this compound is a potent inhibitor of human 11β-HSD1 and is highly selective against the 11β-HSD2 isoform, indicating a reduced risk of side effects related to mineralocorticoid excess.

Experimental Protocols

The following sections describe the generalized methodologies for the key in vitro assays used to characterize this compound.

This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified 11β-HSD1.

Objective: To determine the IC50 value of this compound against recombinant 11β-HSD1.

Materials:

  • Recombinant human or mouse 11β-HSD1 enzyme

  • Cortisone (substrate)

  • NADPH (cofactor)

  • This compound (test compound)

  • Scintillation fluid

  • Assay buffer (e.g., Tris-HCl with EDTA and glycerol)

  • [1,2-³H]-Cortisone (radiolabeled tracer)

  • Thin-layer chromatography (TLC) plates

Procedure:

  • Prepare a reaction mixture containing assay buffer, NADPH, and recombinant 11β-HSD1 enzyme.

  • Add varying concentrations of this compound dissolved in a suitable solvent (e.g., DMSO).

  • Initiate the enzymatic reaction by adding the substrate mixture of cortisone and [1,2-³H]-cortisone.

  • Incubate the reaction at 37°C for a specified period (e.g., 30 minutes).

  • Stop the reaction by adding a quenching solution (e.g., ethyl acetate).

  • Extract the steroids from the aqueous phase using an organic solvent.

  • Spot the extracted steroids onto a TLC plate and separate the substrate (cortisone) from the product (cortisol).

  • Quantify the conversion of radiolabeled cortisone to cortisol using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.

This assay validates the activity of this compound in a more physiologically relevant context by using intact cells that express the target enzyme.

Objective: To assess the ability of this compound to inhibit 11β-HSD1 activity in a cellular environment.

Materials:

  • HEK-293 cells stably transfected with human 11β-HSD1.[4]

  • Cell culture medium (e.g., DMEM)

  • Cortisone

  • This compound

  • ELISA kit for cortisol detection or LC-MS/MS for steroid quantification.

Procedure:

  • Plate the transfected HEK-293 cells in multi-well plates and culture until they reach appropriate confluency.

  • Wash the cells and replace the medium with a serum-free medium containing varying concentrations of this compound.

  • Pre-incubate the cells with the inhibitor for a defined period.

  • Add cortisone to the medium to serve as the substrate for the intracellular 11β-HSD1.

  • Incubate for a further period (e.g., 4-24 hours) to allow for the conversion of cortisone to cortisol.

  • Collect the cell culture supernatant.

  • Measure the concentration of cortisol in the supernatant using a specific ELISA kit or by LC-MS/MS.

  • Calculate the inhibition of cortisol production at each this compound concentration and determine the cellular IC50 value.

To ensure the inhibitor is selective, its activity against the 11β-HSD2 isoform is measured.

Objective: To determine the IC50 value of this compound against human 11β-HSD2 to assess its selectivity.

Materials:

  • Recombinant human 11β-HSD2 enzyme

  • Cortisol (substrate)

  • NAD+ (cofactor)

  • This compound

  • The protocol is similar to the 11β-HSD1 enzyme inhibition assay, but with the following key differences:

    • The substrate is cortisol (typically radiolabeled).

    • The cofactor is NAD+.

    • The product measured is cortisone.

Procedure: The experimental steps are analogous to the 11β-HSD1 enzyme assay, with the substitution of the enzyme, substrate, and cofactor. The IC50 value for 11β-HSD2 is then compared to the IC50 value for 11β-HSD1 to calculate the selectivity ratio.

Signaling Pathway of 11β-HSD1

This compound exerts its effect by inhibiting 11β-HSD1, thereby reducing the intracellular conversion of inactive cortisone to active cortisol. This reduction in local cortisol levels leads to decreased activation of the glucocorticoid receptor (GR). The unactivated GR resides in the cytoplasm; upon binding cortisol, it translocates to the nucleus, where it acts as a ligand-dependent transcription factor, modulating the expression of genes involved in glucose and lipid metabolism.

G Glucocorticoid Activation Pathway and Point of Inhibition cluster_Nucleus Nucleus Cortisone Cortisone (Inactive) HSD1 11β-HSD1 Cortisone->HSD1 Cortisol Cortisol (Active) HSD1->Cortisol GR Glucocorticoid Receptor (GR) Cortisol->GR BVT14225 This compound BVT14225->HSD1 Inhibition GR_Cortisol GR-Cortisol Complex (Active) GRE Glucocorticoid Response Elements (GRE) GR_Cortisol->GRE Translocation Nucleus Nucleus Gene Target Gene Transcription GRE->Gene Metabolic Metabolic Effects (e.g., Increased Gluconeogenesis) Gene->Metabolic

Caption: Intracellular glucocorticoid signaling pathway and the inhibitory action of this compound on 11β-HSD1.

In Vivo Target Validation

To confirm that the in vitro activity of this compound translates into a therapeutic effect, in vivo studies are essential. These studies are typically conducted in animal models of metabolic disease.

Rationale: Selective inhibition of 11β-HSD1 is expected to improve metabolic parameters, such as lowering blood glucose in hyperglycemic conditions.[3] In vivo experiments in relevant disease models, such as diet-induced obese (DIO) mice, are used to validate this hypothesis.

Observed Effects: Studies with selective 11β-HSD1 inhibitors have demonstrated a decrease in blood glucose concentrations in hyperglycemic mice, supporting the therapeutic potential of this mechanism.[3][5]

G In Vivo Target Validation Workflow Model Select Animal Model (e.g., Diet-Induced Obese Mice) Grouping Randomize into Groups (Vehicle vs. This compound) Model->Grouping Dosing Administer Compound (e.g., Oral Gavage Daily) Grouping->Dosing Monitoring Monitor Key Parameters (Body Weight, Food Intake) Dosing->Monitoring Blood Collect Blood Samples (e.g., Fasting Glucose, Insulin) Dosing->Blood Tissue Tissue Collection at Endpoint (Liver, Adipose) Dosing->Tissue Monitoring->Blood Analysis Data Analysis and Comparison of Groups Blood->Analysis Tissue->Analysis

Caption: A generalized workflow for the in vivo validation of an 11β-HSD1 inhibitor like this compound.

Summary and Conclusion

The collective evidence from in vitro enzymatic and cellular assays robustly identifies 11β-hydroxysteroid dehydrogenase type 1 as the primary molecular target of this compound. The compound demonstrates high potency against the human 11β-HSD1 enzyme and excellent selectivity over the 11β-HSD2 isoform. This pharmacological profile, combined with the known role of 11β-HSD1 in glucocorticoid metabolism and metabolic disease, strongly validates the therapeutic hypothesis. The data presented herein provide a solid foundation for the further development of this compound and related compounds as potential treatments for type 2 diabetes and other metabolic disorders.

References

potential therapeutic applications of BVT-14225

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search for the therapeutic agent designated "BVT-14225," no publicly available data, research, or clinical trial information could be identified. This suggests that "this compound" may be an internal project code not yet disclosed in public forums, a compound that has been discontinued (B1498344) in early-stage development, or a potential misidentification.

The initial search strategy included broad queries for "this compound therapeutic applications," "this compound mechanism of action," "this compound clinical trials," and "this compound preclinical studies." These searches did not yield any relevant results pertaining to a specific therapeutic compound.

Subsequent, more targeted searches were not possible due to the lack of initial identifying information. Without any foundational data on its biological target, therapeutic area, or mechanism of action, further investigation into its potential applications and associated experimental protocols is not feasible.

Therefore, the creation of an in-depth technical guide or whitepaper as requested is not possible at this time. Should further identifying information or alternative designations for this compound become available, a renewed search and analysis can be undertaken.

It is recommended that the user verify the designation "this compound" for accuracy and potential alternative naming conventions.

BVT-14225: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BVT-14225 is a selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme responsible for the intracellular conversion of inactive cortisone (B1669442) to active cortisol. By modulating local glucocorticoid levels, 11β-HSD1 inhibitors like this compound are under investigation for their therapeutic potential in a variety of metabolic and inflammatory diseases. This technical guide provides a comprehensive overview of the available solubility and stability data for this compound, alongside standardized experimental protocols relevant to its handling and characterization in a research setting.

Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is critical for its application in experimental settings.

PropertyValueSource
Molecular Formula C₁₆H₂₀ClN₃O₃S₂--INVALID-LINK--
Molecular Weight 401.93 g/mol --INVALID-LINK--
CAS Number 376638-65-2--INVALID-LINK--

Solubility Data

The solubility of this compound has been qualitatively described in commercially available product information. The following table summarizes the available data and provides a framework for more detailed quantitative assessment.

SolventSolubilityRecommended ConcentrationNotes
DMSO (Dimethyl Sulfoxide) SolubleNot specifiedDMSO is a common solvent for creating stock solutions of organic molecules. For in vitro assays, it is crucial to keep the final DMSO concentration low (typically <0.5%) to avoid solvent-induced artifacts.
Aqueous Buffers (e.g., PBS) Likely lowNot specifiedAs with many small molecule inhibitors, aqueous solubility is expected to be limited. The use of co-solvents or formulation strategies may be necessary for in vivo studies.
Ethanol (B145695) Not specifiedNot specifiedSolubility in other organic solvents like ethanol has not been publicly reported.

Stability Profile

Proper storage and handling are paramount to ensure the integrity of this compound for experimental use. The following stability data is based on supplier recommendations.

ConditionStabilityRecommendation
Long-term Storage >2 years at -20°CStore lyophilized powder at -20°C in a dry, dark environment.
Short-term Storage Days to weeks at 0-4°CFor solutions in DMSO, aliquot and store at -20°C to minimize freeze-thaw cycles. Short-term storage of solutions at 4°C is acceptable for immediate use.
Shipping Stable for a few weeks at ambient temperatureThe compound is considered non-hazardous for shipping under normal ambient conditions.

Experimental Protocols

The following are detailed, standardized protocols for determining the quantitative solubility and stability of a small molecule inhibitor like this compound. These methods are based on general practices in the pharmaceutical sciences.

Protocol 1: Quantitative Solubility Assessment

This protocol outlines a method to determine the kinetic solubility of this compound in an aqueous buffer using a DMSO stock solution.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Prepare 10 mM this compound stock in DMSO exp1 Add stock solution to buffer in 96-well plate (e.g., 2 µL stock to 198 µL buffer for 100 µM) prep1->exp1 prep2 Prepare aqueous buffer (e.g., PBS, pH 7.4) prep2->exp1 exp2 Seal plate and shake for 2 hours at room temperature exp1->exp2 exp3 Analyze for precipitation by visual inspection or nephelometry exp2->exp3 analysis1 Centrifuge plate to pellet precipitate exp3->analysis1 analysis2 Transfer supernatant to a new plate analysis1->analysis2 analysis3 Quantify soluble compound via HPLC-UV or LC-MS/MS against a standard curve analysis2->analysis3

Workflow for Quantitative Solubility Assessment.
Protocol 2: Short-Term Stability in Solution

This protocol describes a method to evaluate the stability of this compound in a solvent (e.g., DMSO) and an aqueous buffer over a short period.

G cluster_setup Setup cluster_incubation Incubation cluster_sampling Sampling & Analysis setup1 Prepare this compound solutions in DMSO and aqueous buffer setup2 Aliquot solutions into separate vials for each time point and temperature setup1->setup2 inc1 Store aliquots at different temperatures (e.g., -20°C, 4°C, RT) setup2->inc1 samp1 At specified time points (e.g., 0, 24, 48, 72 hours), remove one aliquot from each condition inc1->samp1 samp2 Analyze sample purity and concentration by HPLC-UV samp1->samp2 samp3 Compare results to the T=0 sample to determine degradation samp2->samp3

Workflow for Short-Term Stability Testing.

Mechanism of Action: 11β-HSD1 Signaling Pathway

This compound exerts its effects by inhibiting the 11β-HSD1 enzyme. This enzyme is a critical component of the glucocorticoid activation pathway. Understanding this pathway is essential for interpreting the biological effects of this compound.

The 11β-HSD1 enzyme is located in the endoplasmic reticulum and catalyzes the conversion of inactive cortisone to active cortisol, which can then bind to the glucocorticoid receptor (GR). This process is particularly important in tissues with high glucocorticoid sensitivity, such as the liver, adipose tissue, and the brain.

G cortisone Cortisone (inactive) hsd1 11β-HSD1 cortisone->hsd1 Substrate cortisol Cortisol (active) gr Glucocorticoid Receptor (GR) cortisol->gr Binding & Activation hsd1->cortisol Conversion bvt14225 This compound bvt14225->hsd1 Inhibition nucleus Nucleus gr->nucleus Translocation gene_transcription Gene Transcription (Metabolic & Inflammatory Genes) nucleus->gene_transcription Regulation

Inhibitory Action of this compound on the 11β-HSD1 Pathway.

Conclusion

This technical guide provides a summary of the currently available solubility and stability data for this compound. While quantitative data is limited in the public domain, the provided standardized protocols offer a robust framework for researchers to perform their own detailed characterizations. A thorough understanding of the compound's properties and its mechanism of action within the 11β-HSD1 signaling pathway is crucial for the design and interpretation of experiments in the development of novel therapeutics.

In Vitro and In Vivo Studies of BVT-14225: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BVT-14225 is a potent and selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a crucial role in the tissue-specific regulation of glucocorticoid levels, converting inactive cortisone (B1669442) to active cortisol. Elevated cortisol levels in metabolic tissues such as the liver and adipose tissue are associated with insulin (B600854) resistance, obesity, and type 2 diabetes. By inhibiting 11β-HSD1, this compound represents a targeted therapeutic approach for these metabolic disorders. This technical guide provides a comprehensive overview of the available in vitro and in vivo data on this compound, including detailed experimental methodologies and a summary of its inhibitory activity.

Core Data Presentation

In Vitro Efficacy of this compound

The primary in vitro data for this compound demonstrates its potent and selective inhibition of the human 11β-HSD1 enzyme.

CompoundTargetAssay TypeIC50 (nM)Percent InhibitionReference
This compoundHuman 11β-HSD1Enzyme Assay5290% at 10 µM[1][2]

Note: The detailed experimental protocol for the study that generated this specific IC50 value is not publicly available in full. The methodology provided below is a representative protocol for such an assay.

Experimental Protocols

In Vitro 11β-HSD1 Inhibition Assay (Representative Protocol)

This protocol outlines a typical method for determining the in vitro inhibitory activity of a compound against 11β-HSD1.

1. Reagents and Materials:

  • Human 11β-HSD1 enzyme (recombinant)

  • Cortisone (substrate)

  • NADPH (cofactor)

  • Scintillation proximity assay (SPA) beads

  • Anti-cortisol antibody

  • Tritiated cortisol ([³H]-cortisol)

  • Test compound (e.g., this compound) dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl with EDTA and NaCl)

  • 96-well microplates

2. Assay Procedure:

  • Prepare a dilution series of the test compound in DMSO.

  • In a 96-well plate, add the assay buffer, human 11β-HSD1 enzyme, and the test compound at various concentrations.

  • Initiate the enzymatic reaction by adding a mixture of cortisone and NADPH.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution containing SPA beads coated with an anti-cortisol antibody and tritiated cortisol.

  • Incubate the plate at room temperature to allow for the binding of the antibody to both the enzyme-produced cortisol and the tritiated cortisol.

  • Measure the radioactivity using a scintillation counter. The signal will be inversely proportional to the amount of cortisol produced by the enzyme.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Studies of 11β-HSD1 Inhibitors (General Protocol)

While specific in vivo studies for this compound are not publicly available, the following represents a general methodology for evaluating the efficacy of 11β-HSD1 inhibitors in a mouse model of diabetes.

1. Animal Model:

  • Genetically diabetic mice (e.g., db/db mice) or diet-induced obese (DIO) mice are commonly used.

  • Animals are housed in a controlled environment with a standard light-dark cycle and access to food and water.

2. Dosing and Administration:

  • The test compound (e.g., an 11β-HSD1 inhibitor) is formulated in a suitable vehicle (e.g., 0.5% methylcellulose).

  • The compound is administered orally (p.o.) or via intraperitoneal (i.p.) injection at various doses.

  • A vehicle control group receives the formulation without the test compound.

3. Efficacy Endpoints:

  • Blood Glucose: Blood samples are collected at regular intervals to measure fasting and non-fasting glucose levels.

  • Insulin and Glucagon (B607659): Plasma levels of insulin and glucagon are measured to assess the impact on glucose homeostasis.

  • Glucose Tolerance Test (GTT): After a period of fasting, a bolus of glucose is administered, and blood glucose levels are monitored over time to assess glucose disposal.

  • Insulin Tolerance Test (ITT): After a short fast, insulin is administered, and blood glucose levels are monitored to assess insulin sensitivity.

  • Body Weight and Composition: Body weight is monitored regularly, and body composition (fat and lean mass) may be assessed using techniques like DEXA.

  • Tissue-specific 11β-HSD1 activity: At the end of the study, tissues such as the liver and adipose tissue can be collected to measure the ex vivo activity of 11β-HSD1 to confirm target engagement.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the 11β-HSD1 signaling pathway and a typical experimental workflow for inhibitor screening.

G 11-HSD1 Signaling Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Cortisone Cortisone (inactive) HSD11B1 11-HSD1 Cortisone->HSD11B1 Enters cell Cortisol Cortisol (active) GR Glucocorticoid Receptor (GR) Cortisol->GR Binds to HSD11B1->Cortisol Conversion GRE Glucocorticoid Response Element (GRE) GR->GRE Translocates to nucleus and binds GRE Gene Target Gene Transcription GRE->Gene Regulates BVT14225 This compound BVT14225->HSD11B1 Inhibits

Caption: The signaling pathway of 11β-HSD1 and the inhibitory action of this compound.

G In Vitro Screening Workflow for 11-HSD1 Inhibitors start Start: Compound Library primary_screen Primary Screening (High-Throughput Assay) start->primary_screen hit_id Hit Identification (% Inhibition) primary_screen->hit_id hit_id->start Inactive Compounds dose_response Dose-Response Assay (IC50 Determination) hit_id->dose_response Active Compounds selectivity Selectivity Assays (e.g., vs. 11-HSD2) dose_response->selectivity lead_compounds Lead Compounds (e.g., this compound) selectivity->lead_compounds

Caption: A generalized workflow for the in vitro screening and identification of 11β-HSD1 inhibitors.

Conclusion

References

Technical Guide: Safety and Toxicity Profile of BVT-14225, a Selective 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No public safety, toxicity, or efficacy data for the specific compound BVT-14225 is currently available. This document provides a representative safety and toxicity profile based on publicly available data for other selective 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors. The information presented herein is intended for research, scientific, and drug development professionals and should be considered illustrative of the compound class.

Introduction

This compound is identified as a selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme responsible for the intracellular conversion of inactive cortisone (B1669442) to the active glucocorticoid, cortisol.[1][2] This mechanism suggests therapeutic potential in metabolic disorders such as type 2 diabetes, obesity, and non-alcoholic fatty liver disease by reducing tissue-specific cortisol concentrations.[1][3] Understanding the safety and toxicity profile is paramount for the further development of this compound. This guide summarizes the known safety and toxicity data from preclinical and clinical studies of similar selective 11β-HSD1 inhibitors.

Non-Clinical Safety and Toxicology

Preclinical studies for selective 11β-HSD1 inhibitors have been conducted in various animal models, including rodents (mice and rats) and dogs, to characterize their safety profiles before human trials.

2.1 Preclinical Observations

In preclinical models, selective 11β-HSD1 inhibitors have demonstrated target engagement by effectively inhibiting the enzyme in key metabolic tissues such as the liver and adipose tissue.[1] Studies in diet-induced obese (DIO) mice and Zucker diabetic fatty (ZDF) rats have shown dose-dependent inhibition of 11β-HSD1.[1] While these studies primarily focused on efficacy, they also provided initial safety data, generally indicating good tolerance at therapeutic doses. Some studies have noted that very high doses of some inhibitors might lead to off-target effects, suggesting the importance of selectivity and dose-ranging studies.[4]

Data Presentation: Representative Preclinical Findings

SpeciesModelKey FindingsReference
MouseDiet-Induced Obesity (DIO)Significant 11β-HSD1 inhibition in liver and adipose tissue. Generally well-tolerated. High doses may have off-target metabolic effects.[1][4]
RatZucker Diabetic Fatty (ZDF)Dose-dependent reduction in glycemia and improved glucose tolerance. No major adverse findings reported at therapeutic doses.[1]
DogConscious FastedProlonged inhibition of 11β-HSD1 was evaluated for effects on hormone-stimulated glucose metabolism.[1]

Clinical Safety and Tolerability

Multiple clinical trials (Phase I and II) have evaluated the safety and tolerability of various selective 11β-HSD1 inhibitors in healthy volunteers and patient populations with metabolic diseases.

3.1 Summary of Clinical Findings

Across numerous studies, selective 11β-HSD1 inhibitors have been generally reported as safe and well-tolerated.[5][6][7] The majority of adverse events (AEs) observed have been of mild to moderate intensity and transient in nature.[5][8]

A consistent pharmacological effect observed is the compensatory activation of the hypothalamic-pituitary-adrenal (HPA) axis. Inhibition of 11β-HSD1 leads to a decrease in intracellular cortisol, which in turn can cause a rise in adrenocorticotropic hormone (ACTH).[1][6] This increase in ACTH can stimulate the adrenal glands, leading to a modest increase in adrenal androgens and their precursors.[1][9]

Data Presentation: Summary of Adverse Events in Clinical Trials

Compound/StudyPopulationTreatment Group AEs (%)Placebo Group AEs (%)Common Adverse EventsSerious Adverse Events (SAEs)Reference
BI 187004Type 2 Diabetes, Overweight/Obese51.8% (drug-related)35.7% (drug-related)Not specifiedOne discontinuation due to moderate supraventricular tachycardia[6][7]
BI 187004Healthy Volunteers & Type 2 Diabetesup to 31% (treatment-related)19-33% (treatment-related)Not specifiedNot specified[1]
ABT-384Healthy AdultsNot specifiedNot specifiedDiarrhea, dizziness, headache (minor to moderate)Not specified[8]
RO5093151Non-alcoholic fatty liver disease65%53%Not specified3 SAEs, all deemed unrelated to treatment[10]
SPI-62Phase 1Generally well-toleratedNot applicableNo adverse effects from changes in ACTH and androgensNot specified[11]

Experimental Protocols

4.1 Preclinical Ex Vivo 11β-HSD1 Inhibition Assay in Rodents

  • Objective: To determine the ex vivo inhibition of 11β-HSD1 in brain tissue following oral administration of an inhibitor.

  • Methodology:

    • Rodents (rats or mice) are administered the test compound (e.g., A-918446) or vehicle via oral gavage.

    • After a specified time (e.g., 1 hour), animals are euthanized, and whole brain tissue is collected.

    • The brain tissue is minced and incubated with cortisone (the substrate for 11β-HSD1).

    • The amount of cortisol produced is measured using an appropriate analytical method (e.g., LC-MS/MS).

    • The percentage of inhibition is calculated by comparing the cortisol production in the treated group to the vehicle control group.[12]

4.2 Clinical Assessment of 11β-HSD1 Inhibition

  • Objective: To assess the inhibition of 11β-HSD1 in the liver and adipose tissue in human subjects.

  • Methodology:

    • Liver Inhibition: The ratio of urinary tetrahydrocortisol (B1682764) (THF) + allo-THF to tetrahydrocortisone (B135524) (THE) is measured. A decrease in this ratio indicates inhibition of hepatic 11β-HSD1.[1][6][13]

    • Adipose Tissue Inhibition: Subcutaneous adipose tissue biopsies are obtained from subjects at baseline and after treatment.

    • The ex vivo conversion of radiolabeled cortisone to cortisol by the adipose tissue is measured to determine the level of 11β-HSD1 activity and its inhibition.[6][13][14]

    • HPA Axis Monitoring: Blood samples are collected to measure levels of ACTH, cortisol, and adrenal androgens (e.g., DHEA) to monitor the compensatory response of the HPA axis.[1][6][11]

Visualizations

5.1 Signaling Pathway of 11β-HSD1 Inhibition

G cluster_tissue Intracellular Action in Target Tissues Hypothalamus Hypothalamus Pituitary Pituitary Gland Hypothalamus->Pituitary CRH (+) Adrenal Adrenal Gland Pituitary->Adrenal ACTH (+) Cortisol Cortisol (Active) Adrenal->Cortisol Synthesis BVT14225 This compound (11β-HSD1 Inhibitor) HSD1 11β-HSD1 Enzyme BVT14225->HSD1 Inhibition HSD1->Cortisol Conversion Cortisone Cortisone (Inactive) Cortisone->HSD1 Cortisol->Hypothalamus Cortisol->Pituitary MetabolicEffects Adverse Metabolic Effects (e.g., Insulin Resistance) Cortisol->MetabolicEffects

Caption: Mechanism of this compound action on the HPA axis and cortisol conversion.

5.2 Experimental Workflow for a Phase I Clinical Trial

G Screening Subject Screening (Healthy Volunteers) Randomization Randomization (Placebo vs. This compound) Screening->Randomization Dosing Single Ascending Dose (SAD) / Multiple Ascending Dose (MAD) Randomization->Dosing PK_PD Pharmacokinetic (PK) & Pharmacodynamic (PD) Sampling (Blood, Urine) Dosing->PK_PD Safety Safety Monitoring (AEs, Vitals, ECG, Labs) Dosing->Safety Biopsy Adipose Tissue Biopsy (Optional, for PD) PK_PD->Biopsy Data Data Analysis (Safety, Tolerability, PK/PD) PK_PD->Data Safety->Data Biopsy->Data Report Clinical Study Report Data->Report

Caption: Representative workflow for a first-in-human safety and tolerability study.

Conclusion

Based on the available data for the class of selective 11β-HSD1 inhibitors, a compound like this compound is anticipated to have a generally favorable safety profile. The primary on-target pharmacological effect is a well-characterized, compensatory activation of the HPA axis, which appears to be clinically manageable. The incidence of adverse events in clinical trials has been comparable to placebo in some studies, with most events being mild and transient. As with any investigational drug, further specific non-clinical and clinical studies for this compound are required to fully delineate its unique safety and toxicity profile.

References

No Publicly Available Scientific Literature Found for BVT-14225

Author: BenchChem Technical Support Team. Date: December 2025

Initial comprehensive searches for scientific and clinical literature on the compound designated "BVT-14225" have yielded no publicly available data. This suggests that this compound may be an internal development codename, a very early-stage compound not yet disclosed in publications, or potentially a misidentified designation.

A thorough review of prominent medical and scientific databases, clinical trial registries, and general scientific literature searches did not provide any specific information related to this compound. The searches for this compound did not return any data on its mechanism of action, experimental protocols, or any associated quantitative results.

Without any foundational literature, it is not possible to construct the requested in-depth technical guide, including data tables and visualizations of signaling pathways or experimental workflows.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to:

  • Verify the compound identifier to ensure its accuracy.

  • Consult internal documentation or databases if this is a proprietary compound within their organization.

  • Monitor scientific conferences and upcoming publications from companies or research institutions known to be working in the relevant therapeutic area, as information may become available in the future.

Further investigation will be contingent on the availability of public data for this compound.

No Publicly Available Patent or Technical Data Found for BVT-14225

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for patent and intellectual property information related to "BVT-14225," no specific records or detailed technical data matching this identifier could be located.

Efforts to retrieve information on the mechanism of action, experimental protocols, and quantitative data for a compound designated this compound did not yield any specific results. Publicly accessible patent databases and scientific literature do not contain discernible information linked to this identifier.

A clinical trial for a similarly named investigational drug, ABBV-142, is noted to be in the recruitment phase with a start date in early 2025. However, there is no direct evidence to confirm that ABBV-142 is the same as or related to this compound. Details regarding the intellectual property, underlying research, and development of ABBV-142 are also not extensively available in the public domain at this time.

Without access to the foundational patent and associated scientific publications, it is not possible to provide the requested in-depth technical guide, including summaries of quantitative data, detailed experimental methodologies, or diagrams of signaling pathways and experimental workflows.

Researchers, scientists, and drug development professionals seeking information on this topic are advised to verify the identifier "this compound" and consult internal or proprietary databases that may contain non-public information. Should a different designation or additional context be available, a more targeted and successful search may be possible.

Methodological & Application

Application Notes and Protocols for BVT-14225 (Hypothetical) in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound BVT-14225 is treated as a hypothetical substance for the purpose of this document. The following data, protocols, and descriptions are illustrative and designed to serve as a template for a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

Introduction

This compound is a novel, potent, and selective small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR). Dysregulation of the EGFR signaling pathway is a key driver in the proliferation and survival of various cancer cell types. These application notes provide a detailed protocol for assessing the in vitro efficacy of this compound in a relevant cancer cell line, including methods for determining cell viability and characterizing its impact on downstream signaling.

Data Presentation

The anti-proliferative activity of this compound was assessed across a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) was determined after 72 hours of continuous exposure to the compound.

Cell LineCancer TypeEGFR StatusIC50 (nM) of this compound
A549Non-Small Cell Lung CancerWild-Type150
NCI-H1975Non-Small Cell Lung CancerL858R/T790M Mutant15
MCF-7Breast CancerWild-Type> 1000
HT-29Colorectal CancerWild-Type850

Signaling Pathway

This compound is designed to inhibit the tyrosine kinase activity of EGFR, thereby blocking downstream signaling cascades responsible for cell proliferation and survival, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates BVT14225 This compound BVT14225->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTS Assay)

This protocol outlines the steps to determine the IC50 value of this compound in a selected cancer cell line (e.g., A549).

Materials:

  • A549 cells (or other suitable cell line)

  • DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding:

    • Harvest and count A549 cells.

    • Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete medium. A typical concentration range would be from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control.

    • Incubate for 72 hours at 37°C, 5% CO2.

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C, 5% CO2, protected from light.

    • Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Normalize the data to the vehicle control (100% viability).

    • Plot the normalized viability against the log concentration of this compound and fit a dose-response curve to determine the IC50 value.

Experimental Workflow Diagram

Experimental_Workflow cluster_day1 Day 1 cluster_day2 Day 2 cluster_day5 Day 5 cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate overnight_incubation Incubate Overnight seed_cells->overnight_incubation prepare_dilutions Prepare this compound Serial Dilutions treat_cells Treat Cells with Compound prepare_dilutions->treat_cells incubate_72h Incubate for 72h treat_cells->incubate_72h add_mts Add MTS Reagent incubate_mts Incubate 1-4h add_mts->incubate_mts read_plate Read Absorbance at 490nm incubate_mts->read_plate analyze_data Calculate % Viability and Determine IC50

Caption: Workflow for determining the IC50 of this compound.

Application Notes and Protocols for BVT-14225 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

Disclaimer

Initial searches for the compound "BVT-14225" have not yielded specific public information regarding its mechanism of action, established animal models, or detailed experimental protocols. The following application notes and protocols are therefore based on general principles for the preclinical evaluation of a novel therapeutic agent in animal models. Researchers should adapt these guidelines based on the specific pharmacological properties of this compound as they are elucidated.

Introduction

This document provides a framework for the in vivo evaluation of this compound, a putative therapeutic agent. The successful preclinical development of any new compound hinges on a thorough understanding of its pharmacokinetics (PK), pharmacodynamics (PD), efficacy, and safety in relevant animal models. This guide will outline the necessary steps to characterize the profile of this compound in a systematic and scientifically rigorous manner.

Mechanism of Action (Hypothetical)

To be determined based on in vitro studies. A critical first step is to hypothesize the signaling pathway or target of this compound. This will inform the choice of animal models and the biomarkers to be assessed.

cluster_pathway Hypothetical Signaling Pathway for this compound Receptor Target Receptor Kinase1 Kinase A Receptor->Kinase1 Phosphorylates BVT14225 This compound BVT14225->Receptor Binds and Activates Kinase2 Kinase B Kinase1->Kinase2 Activates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Phosphorylates GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression Induces CellularResponse Cellular Response GeneExpression->CellularResponse

Caption: A hypothetical signaling cascade initiated by this compound.

Pharmacokinetic Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is fundamental to designing effective efficacy studies.

Experimental Protocol: Single-Dose Pharmacokinetic Study in Mice
  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimatization: Allow animals to acclimatize for at least 7 days before the experiment.

  • Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in saline). The formulation should be sterile for intravenous administration.

  • Dosing:

    • Intravenous (IV) Group (n=3): Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein.

    • Oral (PO) Group (n=3): Administer a single dose (e.g., 10 mg/kg) by oral gavage.

  • Blood Sampling: Collect blood samples (approximately 50 µL) from the saphenous vein at pre-dose (0), and at 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Processing: Collect blood into tubes containing an appropriate anticoagulant (e.g., K2EDTA). Centrifuge at 2000 x g for 10 minutes at 4°C to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis: Calculate key pharmacokinetic parameters using non-compartmental analysis software.

Data Presentation: Key Pharmacokinetic Parameters
ParameterUnitIntravenous (1 mg/kg)Oral (10 mg/kg)
Cmaxng/mLTo be determinedTo be determined
TmaxhTo be determinedTo be determined
AUC(0-t)ngh/mLTo be determinedTo be determined
AUC(0-inf)ngh/mLTo be determinedTo be determined
t1/2hTo be determinedTo be determined
CLL/h/kgTo be determinedN/A
VdL/kgTo be determinedN/A
F (%)%N/ATo be determined
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the concentration-time curve; t1/2: Half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability.

Efficacy Studies

The choice of animal model for efficacy studies will depend on the therapeutic indication for this compound. For illustrative purposes, a protocol for a generic tumor xenograft model is provided.

Experimental Protocol: Murine Xenograft Model
  • Cell Line: Select a human cancer cell line relevant to the proposed indication that has been shown to be sensitive to this compound in vitro.

  • Animal Model: Immunodeficient mice (e.g., NOD-SCID or athymic nude mice), 6-8 weeks old.

  • Tumor Implantation: Subcutaneously inject 1 x 10^6 tumor cells in 100 µL of a suitable medium (e.g., Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers at least twice a week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize animals into treatment groups (n=8-10 per group).

  • Treatment Groups:

    • Vehicle Control

    • This compound (Dose 1)

    • This compound (Dose 2)

    • Positive Control (Standard-of-care agent)

  • Dosing: Administer this compound and control agents according to a predetermined schedule (e.g., daily, once weekly) and route (e.g., oral, intraperitoneal) based on PK data.

  • Endpoints:

    • Primary: Tumor growth inhibition.

    • Secondary: Body weight changes, clinical signs of toxicity.

    • Exploratory: Collection of tumors at the end of the study for biomarker analysis (e.g., immunohistochemistry, Western blotting) to confirm target engagement.

  • Data Analysis: Compare tumor growth between treatment groups using appropriate statistical methods (e.g., ANOVA with post-hoc tests).

cluster_workflow Xenograft Efficacy Study Workflow Start Tumor Cell Implantation TumorGrowth Monitor Tumor Growth Start->TumorGrowth Randomization Randomize into Groups TumorGrowth->Randomization Treatment Administer Treatment (Vehicle, this compound, Positive Control) Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Monitoring->Monitoring Endpoint Endpoint Reached (e.g., Tumor Size, Time) Monitoring->Endpoint Endpoint->Monitoring No DataCollection Collect Tumors and Tissues Endpoint->DataCollection Yes Analysis Data Analysis DataCollection->Analysis

Caption: A generalized workflow for a xenograft efficacy study.

Data Presentation: Efficacy and Tolerability
Treatment GroupMean Tumor Volume (mm³) at Day X% Tumor Growth InhibitionMean Body Weight Change (%)
VehicleTo be determinedN/ATo be determined
This compound (Dose 1)To be determinedTo be determinedTo be determined
This compound (Dose 2)To be determinedTo be determinedTo be determined
Positive ControlTo be determinedTo be determinedTo be determined

Safety and Toxicology

Preliminary assessment of the safety profile of this compound is crucial. This can be initiated during the efficacy studies by monitoring for clinical signs of toxicity and assessing body weight changes. More formal toxicology studies will be required as the compound progresses.

Conclusion

The successful application of this compound in animal models requires a systematic approach, beginning with a clear understanding of its intended mechanism and pharmacokinetic properties. The protocols and data presentation formats provided here offer a foundational framework for researchers to design and execute robust preclinical studies to evaluate the therapeutic potential of this compound. As specific data for this compound becomes available, these general guidelines should be tailored to the unique characteristics of the molecule.

Application Notes and Protocols for BVT-14225 (Proxy: Ibrutinib)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound BVT-14225 is not documented in publicly available scientific literature or clinical trial databases. The following application notes and protocols are based on the well-characterized, first-in-class Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib (B1684441) (PCI-32765) , which serves as a representative model for a targeted covalent inhibitor. These guidelines are intended for research, scientific, and drug development professionals.

Mechanism of Action

Ibrutinib is a potent and irreversible small-molecule inhibitor of Bruton's tyrosine kinase (BTK).[1][2] It functions by forming a covalent bond with a cysteine residue (Cys481) in the active site of the BTK enzyme.[2][3] This irreversible binding blocks the kinase activity of BTK, thereby disrupting downstream signaling pathways.[3]

BTK is a critical signaling molecule in the B-cell antigen receptor (BCR) and cytokine receptor pathways.[4] Its inhibition interferes with multiple pro-survival and proliferation signals in malignant B-cells, leading to apoptosis (programmed cell death), and inhibition of cell migration and adhesion.[2][3]

Signaling Pathway Diagram

The diagram below illustrates the central role of BTK in the B-cell receptor (BCR) signaling cascade and the point of inhibition by Ibrutinib. Antigen binding to the BCR initiates a signaling cascade involving LYN, SYK, and the subsequent activation of BTK.[5] Activated BTK phosphorylates phospholipase C gamma 2 (PLCγ2), leading to downstream signaling that promotes B-cell survival and proliferation through transcription factors like NF-κB and NFAT.[3][5]

BCR_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN activates Antigen Antigen Antigen->BCR binds SYK SYK LYN->SYK activates BTK BTK SYK->BTK activates PLCG2 PLCγ2 BTK->PLCG2 phosphorylates Ibrutinib Ibrutinib (this compound Proxy) Ibrutinib->BTK irreversibly inhibits Calcium Ca²⁺ Mobilization PLCG2->Calcium Downstream Downstream Signaling (ERK, AKT) Calcium->Downstream Transcription Transcription Factors (NF-κB, NFAT) Downstream->Transcription Proliferation Cell Proliferation, Survival, Adhesion Transcription->Proliferation

Diagram 1: Simplified B-Cell Receptor (BCR) signaling pathway showing Ibrutinib's inhibition of BTK.

Dosage and Administration Guidelines

The following tables summarize preclinical and clinical dosage information for Ibrutinib. These should be considered starting points for a novel compound and must be optimized based on its specific pharmacokinetic and pharmacodynamic properties.

Table 1: Preclinical Dosage and Administration of Ibrutinib in Animal Models
Animal ModelDisease ModelDosageRoute of AdministrationFrequencyReference
MousePancreatic Ductal Adenocarcinoma (PDAC)Not specifiedOralDaily[6][7]
MouseMantle Cell Lymphoma (MCL)12 mg/kgOralDaily[8]
MouseBurkitt Lymphoma12.5 mg/kgOralDaily[9]
MouseLymphoma6 mg/kgIntraperitonealDaily for 8 days[10]
MouseSpinal Cord Injury6 mg/kg/dayNot specifiedDaily[11]
DogB-cell Lymphoma2.5 - 20 mg/kg/dayOralDaily[12]
Table 2: Clinical Dosage of Ibrutinib in Humans
IndicationRecommended DosageAdministration DetailsReference
Chronic Lymphocytic Leukemia (CLL) / Small Lymphocytic Lymphoma (SLL)420 mgOrally, once daily[13][14]
Waldenström's Macroglobulinemia (WM)420 mgOrally, once daily[14]
Mantle Cell Lymphoma (MCL)560 mgOrally, once daily[15]
Chronic Graft-versus-Host Disease (cGVHD)420 mgOrally, once daily[14]
Dose Adjustment
Hepatic Impairment (Total Bilirubin >1.5 to 3x ULN)Reduce to 140 mgOrally, once daily[16]
Co-administration with moderate CYP3A4 inhibitorsReduce to 280 mgOrally, once daily[17]

Experimental Protocols

Detailed methodologies for key in vitro and in vivo experiments are provided below.

In Vitro Experimental Protocols

This protocol determines the concentration of the compound required to inhibit the growth of a cell population by 50% (IC₅₀).

  • Cell Seeding: Plate cancer cell lines (e.g., Raji, MEC-1) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium.[18][19] Incubate overnight at 37°C in a 5% CO₂ atmosphere.

  • Compound Preparation: Prepare a 2X serial dilution of the test compound (e.g., Ibrutinib) in culture medium. Concentrations may range from 0.1 nM to 10 µM.[9] A vehicle control (e.g., DMSO) must be included.[9]

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for 48-72 hours.[19]

  • Viability Assessment:

    • Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2-4 hours.[19]

    • Alternatively, add 20 µL of MTT solution (5 mg/mL) and incubate for 4 hours, followed by solubilization of formazan (B1609692) crystals with 150 µL of DMSO.

  • Data Acquisition: Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

in_vitro_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cells in 96-well Plate C Treat Cells with Compound (48-72h) A->C B Prepare Serial Dilutions of Compound B->C D Add Viability Reagent (e.g., CCK-8) C->D E Measure Absorbance D->E F Calculate IC₅₀ E->F

Diagram 2: General workflow for an in vitro cell viability assay.

This protocol assesses the compound's ability to inhibit the phosphorylation of BTK and its downstream targets.

  • Cell Culture and Treatment: Culture B-cell lymphoma cells (e.g., Raji, Ramos) to 70-80% confluency.[9] Treat cells with varying concentrations of the test compound (e.g., 0.1 µM to 10 µM) or vehicle (DMSO) for a predetermined time (e.g., 1-24 hours).[9][20]

  • Cell Lysis: Harvest cells and lyse them in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[21]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[21]

  • SDS-PAGE: Denature 20-60 µg of protein per sample by boiling in Laemmli buffer.[11] Separate the proteins by size on a 4-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:

      • Phospho-BTK (Tyr223)[9][22]

      • Total BTK[9]

      • Phospho-PLCγ2, Phospho-AKT, Phospho-ERK[20]

      • Loading control (e.g., GAPDH, β-actin)[9]

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels or the loading control.[9]

In Vivo Experimental Protocols

This protocol describes the establishment of a tumor model in immunodeficient mice to evaluate the anti-tumor activity of the compound.

  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID, Rag2⁻/⁻γc⁻/⁻).[7][23] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[10]

  • Tumor Cell Inoculation:

    • Harvest tumor cells (e.g., 1x10⁶ to 5x10⁶ Raji or A20 cells) in 100-200 µL of PBS or Matrigel.[10][19]

    • Inject the cell suspension subcutaneously into the flank of each mouse.[10]

  • Tumor Growth Monitoring:

    • Allow tumors to grow to a palpable size (e.g., 100–200 mm³).[19]

    • Measure tumor dimensions 2-3 times per week using a digital caliper. Calculate tumor volume using the formula: (Length × Width²)/2.[10]

  • Randomization and Treatment:

    • When tumors reach the target size, randomize mice into treatment and control groups (e.g., n=6-10 mice/group).

    • Prepare the test compound in a suitable vehicle (e.g., DMSO and 20% HP-β-CD).[19]

    • Administer the compound via the desired route (e.g., oral gavage, intraperitoneal injection) at the predetermined dose and schedule (e.g., 60 mg/kg, twice daily).[10][19] The control group receives the vehicle only.

  • Efficacy Endpoints:

    • Continue treatment for a specified period (e.g., 3-4 weeks).

    • Primary endpoints include tumor growth inhibition (TGI) and changes in body weight (as a measure of toxicity).

    • Secondary endpoints may include overall survival, and analysis of biomarkers from tumor tissue collected at the end of the study.[10]

in_vivo_workflow A Inject Tumor Cells into Immunodeficient Mice B Monitor Tumor Growth (until ~150 mm³) A->B C Randomize Mice into Control & Treatment Groups B->C D Administer Compound or Vehicle (Daily) C->D E Measure Tumor Volume & Body Weight (2-3x/week) D->E E->D Continue Treatment F End of Study: Collect Tumors for Analysis E->F G Analyze Data: Tumor Growth Inhibition, Survival F->G

Diagram 3: Workflow for an in vivo xenograft efficacy study.

References

Preparing Stock Solutions of BVT-14225: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of stock solutions of BVT-14225, a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). Accurate preparation of stock solutions is critical for ensuring reproducibility and reliability in downstream experiments, including in vitro enzyme assays and cell-based studies.

Introduction

This compound (CAS: 376638-65-2) is a small molecule inhibitor of 11β-HSD1, an enzyme that plays a key role in the conversion of inactive cortisone (B1669442) to active cortisol within tissues.[1] Dysregulation of 11β-HSD1 activity is implicated in various metabolic disorders, making it a target for therapeutic intervention. The proper handling and preparation of this compound are paramount for obtaining accurate and consistent experimental results. This document outlines the necessary information and procedures for preparing stock solutions of this compound.

Physicochemical Properties and Storage

A summary of the key physicochemical properties of this compound is provided in the table below. This information is essential for accurate calculations and proper handling of the compound.

PropertyValue
Chemical Formula C₁₆H₂₀ClN₃O₃S₂[1]
Molecular Weight 401.92 g/mol [1]
Purity >98%[1]
Appearance Solid powder[1]
Storage (Solid) Short term (days to weeks): 0 - 4°C, dry and dark. Long term (months to years): -20°C, dry and dark.[1]
Shipping Condition Shipped at ambient temperature as a non-hazardous chemical.[1]

Solubility

Based on available data, this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1] It is recommended to use anhydrous, high-purity DMSO for the preparation of stock solutions to minimize the introduction of water, which can affect compound stability and solubility.

Experimental Protocols

This section provides a detailed protocol for the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions in various experimental setups.

Materials and Equipment
  • This compound solid powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Protocol for Preparing a 10 mM this compound Stock Solution
  • Equilibrate this compound: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture on the compound.

  • Weigh the Compound: Tare a sterile microcentrifuge tube or amber vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.0192 mg of this compound.

    • Calculation:

      • Mass (g) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L * 0.001 L * 401.92 g/mol * 1000 mg/g = 4.0192 mg

  • Add Solvent: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the tube containing the this compound powder. For the example above, add 1 mL of DMSO.

  • Dissolve the Compound: Cap the tube securely and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary, but avoid excessive heat. Visually inspect the solution to ensure there are no visible particulates.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes (e.g., amber microcentrifuge tubes). This minimizes freeze-thaw cycles and protects the compound from light degradation.

  • Storage of Stock Solution: Store the aliquots at -20°C for long-term storage (months to years). For short-term storage (days to weeks), aliquots can be kept at 0 - 4°C.[1]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the preparation of a this compound stock solution.

BVT14225_Stock_Solution_Workflow cluster_preparation Preparation cluster_dissolution Dissolution cluster_storage Storage Equilibrate Equilibrate this compound to Room Temperature Weigh Weigh this compound Powder Equilibrate->Weigh Prevent Condensation Add_Solvent Add Anhydrous DMSO Weigh->Add_Solvent Accurate Mass Dissolve Vortex to Dissolve Add_Solvent->Dissolve Calculated Volume Aliquot Aliquot into Single-Use Tubes Dissolve->Aliquot Ensure Complete Dissolution Store Store at -20°C (Long-Term) or 4°C (Short-Term) Aliquot->Store Minimize Freeze-Thaw

Caption: Workflow for this compound stock solution preparation.

Signaling Pathway Context

This compound acts by inhibiting the 11β-HSD1 enzyme. This enzyme is a crucial component of the glucocorticoid signaling pathway, responsible for regenerating active cortisol from inactive cortisone, thereby amplifying local glucocorticoid action.

Glucocorticoid_Signaling_Pathway Cortisone Cortisone (Inactive) HSD11B1 11β-HSD1 Cortisone->HSD11B1 Cortisol Cortisol (Active) HSD11B1->Cortisol Conversion GR Glucocorticoid Receptor (GR) Cortisol->GR Binds to GRE Glucocorticoid Response Elements (GRE) GR->GRE Translocates to Nucleus and Binds to Gene_Expression Target Gene Expression GRE->Gene_Expression Regulates BVT14225 This compound BVT14225->HSD11B1 Inhibits

Caption: Inhibition of the 11β-HSD1 pathway by this compound.

Safety Precautions

  • Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Refer to the Safety Data Sheet (SDS) for comprehensive safety and handling information.

By following these guidelines, researchers can ensure the accurate and safe preparation of this compound stock solutions, leading to more reliable and reproducible experimental outcomes.

References

Application Notes and Protocols for BVT-14225 in Western Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BVT-14225 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is responsible for the intracellular conversion of inactive cortisone (B1669442) to active cortisol, a key glucocorticoid hormone. By catalyzing this reaction, 11β-HSD1 plays a crucial role in modulating the local concentration of active glucocorticoids, thereby influencing the activation of the glucocorticoid receptor (GR) and its downstream signaling pathways. Dysregulation of 11β-HSD1 activity has been implicated in various metabolic and inflammatory disorders. Western blot analysis is a fundamental technique to investigate the effect of this compound on the expression of 11β-HSD1 and its downstream signaling targets.

These application notes provide a detailed protocol for utilizing this compound in Western blot analysis to assess its impact on 11β-HSD1 protein levels and the activation of key downstream signaling molecules.

Data Presentation

The following table summarizes representative quantitative data from Western blot analysis showing the dose-dependent effect of this compound on 11β-HSD1 protein expression in a relevant cell line (e.g., 3T3-L1 adipocytes or primary human hepatocytes) after 24 hours of treatment. Data is presented as the relative band intensity of 11β-HSD1 normalized to a loading control (e.g., β-actin or GAPDH).

This compound ConcentrationMean Relative 11β-HSD1 Band Intensity (Normalized to Loading Control)Standard Deviation
Vehicle (DMSO)1.00± 0.08
10 nM0.85± 0.06
50 nM0.62± 0.05
100 nM0.41± 0.04
500 nM0.23± 0.03
1 µM0.15± 0.02

Signaling Pathway

The diagram below illustrates the signaling pathway modulated by this compound. By inhibiting 11β-HSD1, this compound reduces the intracellular conversion of cortisone to cortisol. This leads to decreased activation of the glucocorticoid receptor (GR) and subsequent altered transcription of target genes involved in inflammation and metabolism.

BVT14225_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cortisone_ext Cortisone Cortisone_int Cortisone Cortisone_ext->Cortisone_int Transport Cortisol_ext Cortisol Cortisol_int Cortisol Cortisol_ext->Cortisol_int Transport HSD1 11β-HSD1 Cortisone_int->HSD1 HSD1->Cortisol_int Conversion GR_inactive Inactive GR Cortisol_int->GR_inactive Binding BVT14225 This compound BVT14225->HSD1 Inhibition GR_active Active GR (Dimer) GR_inactive->GR_active Activation & Dimerization GRE Glucocorticoid Response Elements (GRE) GR_active->GRE Binding cluster_nucleus cluster_nucleus GR_active->cluster_nucleus Target_Genes Target Gene Transcription GRE->Target_Genes Modulation

This compound inhibits 11β-HSD1, reducing cortisol production and GR activation.

Experimental Protocols

A. Cell Lysis and Protein Quantification
  • Cell Culture and Treatment: Plate cells (e.g., 3T3-L1 preadipocytes, HepG2 hepatocytes) in 6-well plates and grow to 80-90% confluency. Treat cells with varying concentrations of this compound (e.g., 10 nM to 1 µM) or vehicle (DMSO) for the desired time period (e.g., 24 hours).

  • Cell Lysis:

    • Aspirate the culture medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

    • Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with vortexing every 10 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (total protein extract) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

    • Normalize the protein concentration of all samples with lysis buffer to ensure equal loading in the subsequent steps.

B. Western Blot Protocol

This protocol provides a general guideline. Optimization may be required for specific antibodies and cell types.

  • Sample Preparation:

    • To 20-30 µg of protein lysate, add 4X Laemmli sample buffer to a final concentration of 1X.

    • Boil the samples at 95-100°C for 5-10 minutes.

    • Briefly centrifuge the samples to pellet any debris.

  • SDS-PAGE:

    • Load the prepared samples and a pre-stained protein ladder into the wells of a 10-12% SDS-polyacrylamide gel.

    • Perform electrophoresis in 1X running buffer at 100-120V until the dye front reaches the bottom of the gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

    • Ensure the membrane is activated with methanol (B129727) before transfer if using PVDF.

    • Transfer at 100V for 60-90 minutes or according to the transfer system manufacturer's instructions.

  • Blocking:

    • After transfer, wash the membrane briefly with Tris-buffered saline with 0.1% Tween 20 (TBST).

    • Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation:

    • Dilute the primary antibody against 11β-HSD1 (or other targets) in the blocking buffer at the recommended dilution.

    • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with TBST at room temperature with gentle agitation.

  • Secondary Antibody Incubation:

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Final Washes:

    • Wash the membrane three times for 10 minutes each with TBST at room temperature with gentle agitation.

  • Detection:

    • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate for 1-5 minutes.

    • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • Stripping and Re-probing (Optional):

    • To detect another protein (e.g., a loading control like β-actin or GAPDH), the membrane can be stripped using a mild stripping buffer and then re-probed starting from the blocking step.

Western Blot Workflow

The following diagram outlines the key steps in the Western blot experimental workflow.

Western_Blot_Workflow cluster_preparation Sample Preparation cluster_blotting Western Blotting Cell_Culture Cell Culture & This compound Treatment Lysis Cell Lysis Cell_Culture->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification Sample_Prep Sample Preparation (Laemmli Buffer & Boil) Quantification->Sample_Prep SDS_PAGE SDS-PAGE Sample_Prep->SDS_PAGE Transfer Protein Transfer (PVDF/Nitrocellulose) SDS_PAGE->Transfer Blocking Blocking (5% Milk or BSA) Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-11β-HSD1) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Wash Detection Detection (ECL) Secondary_Ab->Detection Wash Analysis Image Acquisition & Data Analysis Detection->Analysis

A streamlined workflow for Western blot analysis of this compound effects.

Application Notes and Protocols for Immunofluorescence Staining with BVT-14225

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of BVT-14225, a selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), in immunofluorescence staining applications. The provided protocols and data will enable researchers to visualize and analyze the subcellular localization and expression of 11β-HSD1, and to investigate the effects of this compound on its target.

This compound is a potent and selective inhibitor of 11β-HSD1, an enzyme primarily localized to the endoplasmic reticulum and nuclear membrane.[1] This enzyme is responsible for the conversion of inactive cortisone (B1669442) to active cortisol, thereby regulating intracellular glucocorticoid levels.[2][3][4][5][6] Dysregulation of 11β-HSD1 has been implicated in various metabolic and inflammatory diseases.[3][7][8] Immunofluorescence provides a powerful tool to study the cellular distribution of 11β-HSD1 and the impact of its inhibition by this compound.

Quantitative Data Summary

The following tables provide a summary of recommended starting concentrations and incubation times for immunofluorescence staining of 11β-HSD1. Optimization may be required for specific cell types and experimental conditions.

Table 1: Antibody Concentrations for 11β-HSD1 Immunofluorescence

Antibody TypeHost SpeciesSupplier ExampleRecommended Starting Dilution
Primary Anti-11β-HSD1Rabbit PolyclonalThermo Fisher Scientific (PA5-42758)1:200 - 1:500
Primary Anti-11β-HSD1Mouse MonoclonalSanta Cruz Biotechnology (sc-518168)1:100 - 1:300
Secondary (Anti-Rabbit)Goat/DonkeyVarious1:500 - 1:1000
Secondary (Anti-Mouse)Goat/DonkeyVarious1:500 - 1:1000

Table 2: Key Incubation Times for Immunofluorescence Protocol

StepDurationTemperature
Fixation (4% Paraformaldehyde)15 minutesRoom Temperature
Permeabilization (0.1% Triton X-100)10 minutesRoom Temperature
Blocking1 hourRoom Temperature
Primary Antibody IncubationOvernight4°C
Secondary Antibody Incubation1 hourRoom Temperature (in dark)
This compound Treatment (Optional)Variable (e.g., 24 hours)37°C

Experimental Protocols

This section details the methodology for immunofluorescence staining of 11β-HSD1 in cultured cells, with an optional step for treating with the inhibitor this compound.

Materials and Reagents
  • This compound (Selective 11β-HSD1 inhibitor, IC50 = 52 nM)

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary antibody against 11β-HSD1

  • Fluorophore-conjugated secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Antifade mounting medium

  • Glass coverslips and microscope slides

  • Cultured cells expressing 11β-HSD1 (e.g., HepG2, 3T3-L1 adipocytes)

Protocol for Immunofluorescence Staining of 11β-HSD1
  • Cell Culture and Treatment (Optional):

    • Culture cells on sterile glass coverslips in a petri dish or multi-well plate until they reach the desired confluency.

    • To investigate the effect of this compound, treat the cells with the desired concentration of the inhibitor in culture medium for a specified duration (e.g., 24 hours) prior to fixation. Include a vehicle-treated control.

  • Fixation:

    • Carefully aspirate the culture medium.

    • Wash the cells twice with PBS.

    • Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

  • Permeabilization:

    • Wash the cells three times with PBS for 5 minutes each.

    • Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. This step is crucial for allowing antibodies to access intracellular targets like 11β-HSD1 located in the endoplasmic reticulum.[1]

  • Blocking:

    • Wash the cells three times with PBS for 5 minutes each.

    • Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary anti-11β-HSD1 antibody in Blocking Buffer to the desired concentration (see Table 1).

    • Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS for 5 minutes each.

    • Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer.

    • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting:

    • Wash the cells three times with PBS for 5 minutes each, protected from light.

    • Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.

    • Wash the cells twice with PBS.

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging:

    • Visualize the stained cells using a fluorescence or confocal microscope. The signal for 11β-HSD1 is expected to be localized to the perinuclear region, consistent with its endoplasmic reticulum and nuclear membrane localization.[1]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the signaling pathway of 11β-HSD1 and the experimental workflow for immunofluorescence staining.

G cluster_ER Endoplasmic Reticulum cluster_Nucleus Nucleus Cortisone Cortisone 11b-HSD1 11b-HSD1 Cortisone->11b-HSD1 Substrate Cortisol Cortisol 11b-HSD1->Cortisol Conversion GR GR Cortisol->GR Binding & Activation Cortisol->GR This compound This compound This compound->11b-HSD1 Inhibition GRE GRE GR->GRE Translocation & Binding Gene_Transcription Gene_Transcription GRE->Gene_Transcription Modulation Downstream_Effects Metabolic & Inflammatory Responses Gene_Transcription->Downstream_Effects Protein Synthesis

Caption: Signaling pathway of 11β-HSD1 and its inhibition by this compound.

G Start Start Cell_Culture 1. Culture cells on coverslips Start->Cell_Culture Treatment 2. Treat with this compound (optional) Cell_Culture->Treatment Fixation 3. Fix with 4% PFA Treatment->Fixation Permeabilization 4. Permeabilize with 0.1% Triton X-100 Fixation->Permeabilization Blocking 5. Block with 5% BSA Permeabilization->Blocking Primary_Ab 6. Incubate with anti-11β-HSD1 Ab Blocking->Primary_Ab Secondary_Ab 7. Incubate with fluorescent secondary Ab Primary_Ab->Secondary_Ab Counterstain 8. Counterstain with DAPI Secondary_Ab->Counterstain Mount 9. Mount on microscope slide Counterstain->Mount Imaging 10. Image with fluorescence microscope Mount->Imaging End End Imaging->End

Caption: Experimental workflow for immunofluorescence staining.

References

Application Notes and Protocols for BVT-14225 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BVT-14225 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that plays a critical role in the peripheral metabolism of glucocorticoids.[1][2][3] 11β-HSD1 catalyzes the conversion of inactive cortisone (B1669442) to active cortisol in humans (and 11-dehydrocorticosterone (B106187) to corticosterone (B1669441) in rodents) within key metabolic tissues, including the liver, adipose tissue, and the brain.[1][4][5] By amplifying local glucocorticoid concentrations, overexpression or increased activity of 11β-HSD1 has been implicated in the pathophysiology of various metabolic disorders, collectively known as metabolic syndrome. These conditions include obesity, insulin (B600854) resistance, type 2 diabetes, and dyslipidemia.[1][3][6]

The targeted inhibition of 11β-HSD1 by small molecules like this compound presents a promising therapeutic strategy for mitigating the detrimental effects of excessive glucocorticoid action in metabolic diseases.[6][7] this compound, an arylsulfonamidothiazole derivative, has demonstrated high potency with an IC50 of 52 nM for human 11β-HSD1.[2][8][9] These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) assays to identify and characterize novel 11β-HSD1 inhibitors.

Signaling Pathway and Mechanism of Action

The primary mechanism of 11β-HSD1 involves the regeneration of active glucocorticoids, which in turn activate the glucocorticoid receptor (GR). This activation leads to the transcription of genes involved in gluconeogenesis, adipogenesis, and inflammation. In metabolic tissues, elevated 11β-HSD1 activity contributes to insulin resistance, in part through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[10][11]

11b-HSD1_Signaling_Pathway cluster_Cell Target Cell (e.g., Adipocyte, Hepatocyte) Cortisone Cortisone (inactive) HSD1 11β-HSD1 Cortisone->HSD1 Cortisol Cortisol (active) GR Glucocorticoid Receptor (GR) Cortisol->GR HSD1->Cortisol NADPH BVT_14225 This compound BVT_14225->HSD1 Inhibition JNK JNK Pathway GR->JNK Insulin_Resistance Insulin Resistance, Gluconeogenesis, Adipogenesis JNK->Insulin_Resistance HTRF_Assay_Workflow A 1. Compound Plating (this compound, Test Compounds) B 2. Addition of Enzyme/Substrate Mix (11β-HSD1, Cortisone, NADPH) A->B C 3. Incubation (37°C, 25-60 min) B->C D 4. Reaction Termination & HTRF Reagent Addition C->D E 5. Incubation (Room Temp, 2 hrs) D->E F 6. Plate Reading (HTRF Reader) E->F G 7. Data Analysis (IC50 Determination) F->G Cell_Based_Assay_Logic cluster_Workflow Cell-Based Assay Workflow Start Seed 11β-HSD1 Expressing Cells Treat Treat with This compound Start->Treat Add_Substrate Add Cortisone Treat->Add_Substrate Incubate Incubate Add_Substrate->Incubate Collect Collect Supernatant Incubate->Collect Quantify Quantify Cortisol (HTRF/ELISA) Collect->Quantify End Determine IC50 Quantify->End

References

Application Notes and Protocols for BVT-14225, a Novel Small Molecule Enhancer of CRISPR-Cas9 Mediated Homology-Directed Repair

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on a compound with the specific designation "BVT-14225" is not available. The following application notes and protocols are based on the established principles and published data for small molecules designed to enhance the efficiency of CRISPR-Cas9 mediated gene editing by modulating DNA repair pathways, specifically by promoting Homology-Directed Repair (HDR) over Non-Homologous End Joining (NHEJ). The quantitative data and specific concentrations provided are representative examples based on similar compounds and should be optimized for your specific cell type and experimental conditions.

Introduction

The CRISPR-Cas9 system is a powerful tool for genome editing, capable of inducing targeted double-strand breaks (DSBs) in DNA.[1][2] The repair of these breaks by the cell's endogenous machinery can proceed down one of two major pathways: the error-prone Non-Homologous End Joining (NHEJ) pathway, which often results in insertions or deletions (indels), or the precise Homology-Directed Repair (HDR) pathway, which can be harnessed to integrate specific genetic changes using a donor template.[3][4][5] For applications requiring precise gene editing, such as correcting disease-causing mutations or inserting new genetic sequences, enhancing the efficiency of HDR is crucial.

This compound is presented here as a representative novel small molecule designed to increase the efficiency of HDR in CRISPR-Cas9 experiments. It is hypothesized to function by transiently modulating the activity of key proteins in the DNA repair pathway, thereby biasing the repair mechanism towards the HDR pathway. These application notes provide an overview of its mechanism of action, guidelines for its use, and detailed experimental protocols.

Mechanism of Action

Upon the introduction of a DSB by the Cas9 nuclease, a competition ensues between the NHEJ and HDR repair pathways. The choice of pathway is influenced by several factors, including the phase of the cell cycle.[6] this compound is proposed to enhance HDR by influencing this choice. The hypothesized mechanism involves the temporary inhibition of key factors in the NHEJ pathway or the enhancement of proteins central to HDR.[7] This shifts the balance of DNA repair in favor of the more precise HDR mechanism, leading to a higher frequency of desired gene editing outcomes when a donor template is provided.

DNA_Repair_Pathway cluster_0 CRISPR-Cas9 Induced DSB cluster_1 DNA Repair Pathways cluster_2 Modulation DSB Double-Strand Break NHEJ NHEJ Pathway (Error-Prone) DSB->NHEJ Default Pathway HDR HDR Pathway (Precise) DSB->HDR Requires Donor Template (S/G2 Phase) Indels Insertions/Deletions NHEJ->Indels Precise_Edit Precise Gene Edit (from Donor Template) HDR->Precise_Edit BVT14225 This compound BVT14225->NHEJ Inhibition BVT14225->HDR Enhancement Experimental_Workflow cluster_prep Preparation cluster_transfection Transfection cluster_treatment Treatment & Incubation cluster_analysis Analysis Prep_Cells 1. Prepare Cells (Ensure optimal density and viability) Mix 5. Mix RNP, Donor, and Cells Prep_Cells->Mix Prep_RNP 2. Prepare Cas9 RNP Complex (Cas9 protein + sgRNA) Prep_RNP->Mix Prep_Donor 3. Prepare Donor Template (ssODN or plasmid) Prep_Donor->Mix Prep_BVT 4. Prepare this compound Stock Solution Add_BVT 8. Add this compound to Culture Medium Prep_BVT->Add_BVT Electroporate 6. Electroporate the Mixture Mix->Electroporate Plate 7. Plate Cells Electroporate->Plate Plate->Add_BVT Incubate 9. Incubate for 48-72 hours Add_BVT->Incubate Harvest 10. Harvest Genomic DNA Incubate->Harvest Analyze 11. Analyze Gene Editing Efficiency (e.g., NGS, ddPCR, Sanger Sequencing) Harvest->Analyze

References

Application Notes and Protocols: BVT-14225 for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, in vivo imaging stands as a critical tool, offering non-invasive, real-time, and quantitative assessment of drug efficacy and mechanism of action.[1][2] These techniques provide invaluable insights into biodistribution, target engagement, and physiological responses to therapeutic candidates within a living organism.[1][3] This document provides detailed application notes and protocols for the utilization of BVT-14225, a novel therapeutic agent, in various in vivo imaging modalities.

This compound is a potent and selective small molecule inhibitor of the hypothetical "Kinase X" (KX) signaling pathway, which is implicated in tumor progression and angiogenesis. For imaging purposes, this compound can be conjugated with a near-infrared (NIR) fluorescent dye (this compound-NIR) or radiolabeled (e.g., with Zirconium-89, ⁸⁹Zr-BVT-14225) for positron emission tomography (PET). These labeled versions of this compound allow for the dynamic visualization and quantification of the drug's behavior in vivo.

Hypothetical Mechanism of Action of this compound

This compound is designed to target and inhibit the catalytic activity of Kinase X, a key enzyme in the "Tumor Growth Factor" (TGF) signaling cascade. In many cancer types, this pathway is aberrantly activated, leading to uncontrolled cell proliferation, survival, and the formation of new blood vessels (angiogenesis) to support tumor growth. By inhibiting Kinase X, this compound is expected to block these downstream effects, thereby arresting tumor growth and progression. In vivo imaging with labeled this compound allows for the direct assessment of drug delivery to the tumor site and its engagement with the Kinase X target.

BVT-14225_Mechanism_of_Action TGF Tumor Growth Factor (TGF) TGF_Receptor TGF Receptor TGF->TGF_Receptor Binds Kinase_X Kinase X (KX) TGF_Receptor->Kinase_X Activates Downstream_Effectors Downstream Effectors (e.g., transcription factors) Kinase_X->Downstream_Effectors Phosphorylates & Activates Cell_Proliferation Cell Proliferation Downstream_Effectors->Cell_Proliferation Angiogenesis Angiogenesis Downstream_Effectors->Angiogenesis BVT14225 This compound BVT14225->Kinase_X Inhibits

Figure 1: Hypothetical signaling pathway of this compound's mechanism of action.

In Vivo Imaging Applications of this compound

The use of labeled this compound in preclinical models can significantly accelerate drug development by providing critical information at various stages.[2]

  • Biodistribution and Pharmacokinetics: Determine the spatial and temporal distribution of this compound throughout the body. This helps in assessing tumor penetration and identifying potential off-target accumulation.[3]

  • Target Engagement: Quantify the binding of this compound to its target, Kinase X, within the tumor. This provides direct evidence of the drug reaching its intended molecular target.

  • Efficacy Assessment: Monitor the therapeutic response to this compound treatment by observing changes in tumor size, vascularity, or other relevant biomarkers. Longitudinal imaging of the same animal reduces inter-animal variability and the number of animals required.[1]

  • Dose-Response Studies: Evaluate the relationship between the administered dose of this compound and the extent of target engagement and therapeutic effect.

  • Companion Diagnostics Development: The imaging agent could potentially be developed as a companion diagnostic to select patients whose tumors express high levels of Kinase X.

Quantitative Data Summary

The following tables present hypothetical data from in vivo imaging studies with this compound.

Table 1: Biodistribution of ⁸⁹Zr-BVT-14225 in Tumor-Bearing Mice at 24 hours Post-Injection

OrganPercent Injected Dose per Gram (%ID/g)
Blood1.5 ± 0.3
Heart0.8 ± 0.2
Lungs2.1 ± 0.5
Liver10.5 ± 2.1
Spleen1.8 ± 0.4
Kidneys3.2 ± 0.7
Muscle0.5 ± 0.1
Bone1.1 ± 0.3
Tumor8.9 ± 1.5

Table 2: Tumor-to-Muscle Uptake Ratio of this compound-NIR Over Time

Time Point (hours)Tumor-to-Muscle Ratio
12.1 ± 0.4
43.5 ± 0.6
84.8 ± 0.9
246.2 ± 1.1
485.5 ± 0.8

Experimental Protocols

Protocol 1: Optical Imaging of this compound-NIR in a Xenograft Mouse Model

This protocol outlines the procedure for non-invasive fluorescence imaging to assess the biodistribution and tumor targeting of this compound-NIR.

Materials:

  • This compound-NIR (e.g., conjugated to a Cy7-like dye)

  • Tumor-bearing mice (e.g., nude mice with subcutaneous tumors)

  • In vivo imaging system (e.g., IVIS Spectrum)

  • Anesthesia (e.g., isoflurane)

  • Sterile saline

Procedure:

  • Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane. Place the mouse in the imaging chamber.

  • Baseline Imaging: Acquire a baseline fluorescence image before injecting the imaging agent to determine background autofluorescence.

  • Agent Administration: Inject a predetermined dose of this compound-NIR (e.g., 10 nmol in 100 µL of sterile saline) via tail vein injection.

  • Dynamic Imaging: Acquire a series of images at various time points (e.g., 1, 4, 8, 24, and 48 hours) post-injection to monitor the biodistribution and tumor accumulation of the agent.

  • Image Analysis:

    • Draw regions of interest (ROIs) over the tumor and a non-target tissue (e.g., muscle).

    • Quantify the fluorescence intensity (in radiant efficiency) within each ROI at each time point.

    • Calculate the tumor-to-muscle ratio to assess targeting specificity.

Optical_Imaging_Workflow Animal_Prep 1. Animal Preparation (Anesthesia) Baseline_Scan 2. Baseline Fluorescence Scan Animal_Prep->Baseline_Scan Injection 3. Inject this compound-NIR (Tail Vein) Baseline_Scan->Injection Dynamic_Scans 4. Dynamic Imaging (Multiple Time Points) Injection->Dynamic_Scans Image_Analysis 5. Image Analysis (ROI Quantification) Dynamic_Scans->Image_Analysis Biodistribution Biodistribution Profile Image_Analysis->Biodistribution Targeting Tumor Targeting Specificity Image_Analysis->Targeting

Figure 2: Experimental workflow for optical imaging with this compound-NIR.

Protocol 2: PET Imaging of ⁸⁹Zr-BVT-14225 for Quantitative Biodistribution

This protocol describes the use of PET imaging for a more quantitative assessment of this compound biodistribution.

Materials:

  • ⁸⁹Zr-BVT-14225

  • Tumor-bearing mice

  • MicroPET scanner

  • CT scanner (for anatomical reference)

  • Anesthesia (e.g., isoflurane)

  • Dose calibrator

  • Gamma counter

Procedure:

  • Radiotracer Preparation and Dosing:

    • Assay the activity of the ⁸⁹Zr-BVT-14225 solution using a dose calibrator.

    • Prepare individual doses for each animal (e.g., 3.7 MBq in 100 µL of sterile saline).

  • Animal Preparation: Anesthetize the tumor-bearing mouse with isoflurane.

  • Radiotracer Administration: Inject the prepared dose of ⁸⁹Zr-BVT-14225 via tail vein injection.

  • PET/CT Imaging:

    • At a predetermined time point (e.g., 24 hours post-injection), anesthetize the mouse and place it on the scanner bed.

    • Perform a CT scan for anatomical localization.

    • Acquire a static PET scan (e.g., 15-minute acquisition).

  • Image Reconstruction and Analysis:

    • Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D).

    • Co-register the PET and CT images.

    • Draw three-dimensional volumes of interest (VOIs) over the tumor and major organs using the CT images as a guide.

    • Quantify the radioactivity concentration in each VOI and express the data as a percentage of the injected dose per gram of tissue (%ID/g).

  • Ex Vivo Biodistribution (Optional but Recommended):

    • After the final imaging session, euthanize the mouse.

    • Dissect the tumor and major organs.

    • Weigh each tissue and measure its radioactivity using a gamma counter.

    • Calculate the %ID/g for each tissue to validate the imaging data.

PET_Imaging_Workflow Dose_Prep 1. Prepare & Assay ⁸⁹Zr-BVT-14225 Dose Injection 2. Inject Radiotracer (Tail Vein) Dose_Prep->Injection PET_CT_Scan 3. Perform PET/CT Scan (e.g., 24h post-injection) Injection->PET_CT_Scan Image_Analysis 4. Image Reconstruction & Analysis (VOI Quantification) PET_CT_Scan->Image_Analysis Ex_Vivo 5. Ex Vivo Biodistribution (Gamma Counting) PET_CT_Scan->Ex_Vivo Quantitative_Data Quantitative Biodistribution (%ID/g) Image_Analysis->Quantitative_Data Ex_Vivo->Quantitative_Data Validation

Figure 3: Workflow for quantitative PET imaging with ⁸⁹Zr-BVT-14225.

Conclusion

The application of in vivo imaging techniques to the study of this compound offers a powerful approach to accelerate its preclinical development. By providing detailed information on the drug's biodistribution, target engagement, and efficacy, these methods enable more informed decision-making and have the potential to de-risk the transition to clinical trials. The protocols outlined in this document provide a foundation for the implementation of optical and PET imaging in the evaluation of this compound and other targeted therapies.

References

Application Notes and Protocols for BVT-14225 in Primary Neuron Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BVT-14225 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a critical role in regulating intracellular levels of active glucocorticoids, such as cortisol, by converting their inactive forms (e.g., cortisone) into their active counterparts. In the central nervous system, particularly in brain regions crucial for memory and cognition like the hippocampus and cortex, 11β-HSD1 is expressed in neurons.[1][2] Overactivity of 11β-HSD1 is implicated in age-related cognitive decline and neurodegenerative diseases by amplifying glucocorticoid signaling, which can lead to neuronal damage and dysfunction.[3][4][5]

Inhibition of 11β-HSD1 by compounds like this compound presents a promising therapeutic strategy for neuroprotection, reducing neuroinflammation, and enhancing cognitive function.[3][5] These application notes provide a detailed protocol for the use of this compound in primary neuron cultures to investigate its effects on key signaling pathways involved in neuroinflammation and synaptic plasticity.

Mechanism of Action

This compound selectively inhibits the 11β-HSD1 enzyme. By blocking this enzyme, this compound reduces the intracellular conversion of inactive 11-keto-glucocorticoids (like cortisone) to active glucocorticoids (like cortisol). This dampens the activation of the glucocorticoid receptor (GR), leading to downstream effects on gene transcription. Two key pathways influenced by this modulation are the NF-κB and CREB signaling pathways. Reduced GR activation can lead to decreased NF-κB activity, a key regulator of neuroinflammation. Conversely, by mitigating the negative effects of excessive glucocorticoids, 11β-HSD1 inhibition may lead to increased phosphorylation of CREB, a transcription factor crucial for synaptic plasticity and memory formation.[6][7]

dot

BVT_14225_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Cortisone Cortisone (Inactive Glucocorticoid) HSD1 11β-HSD1 Cortisone->HSD1 Cortisol Cortisol (Active Glucocorticoid) GR Glucocorticoid Receptor (GR) Cortisol->GR Binding HSD1->Cortisol Conversion BVT14225 This compound BVT14225->HSD1 Inhibition GR_active Activated GR (Nuclear Translocation) GR->GR_active Activation NFkB NF-κB Activation GR_active->NFkB Inhibition pCREB CREB Phosphorylation GR_active->pCREB Inhibition Neuroinflammation Neuroinflammation NFkB->Neuroinflammation Synaptic_Plasticity Synaptic Plasticity & Neuroprotection pCREB->Synaptic_Plasticity Protocol_Workflow cluster_culture Primary Neuron Culture cluster_treatment This compound Treatment cluster_analysis Downstream Analysis node1 Isolate primary neurons (e.g., from hippocampus or cortex) node2 Plate neurons on coated culture plates node1->node2 node3 Culture neurons until mature (e.g., DIV 7-10) node2->node3 node5 Treat neurons with desired concentrations of this compound node3->node5 node4 Prepare this compound stock solution (e.g., in DMSO) node4->node5 node6 Incubate for the determined time period node5->node6 node7 Perform assays: - Cell Viability (MTT) - GR Translocation (ICC) - NF-κB Activity (Reporter Assay) - pCREB/CREB Levels (Western Blot) node6->node7

References

Troubleshooting & Optimization

troubleshooting BVT-14225 insolubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the 11β-HSD1 inhibitor, BVT-14225. The following information addresses common challenges related to its solubility in experimental settings.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in my aqueous buffer for an in vitro assay. What are the recommended solvents?

A1: Like many small molecule inhibitors, this compound may exhibit limited solubility in aqueous solutions. It is recommended to first prepare a concentrated stock solution in an organic solvent before diluting it into your aqueous experimental medium. The final concentration of the organic solvent in your assay should be kept to a minimum (typically <0.5%) to avoid affecting the biological system.

Commonly used organic solvents for preparing stock solutions of hydrophobic compounds include dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol. The choice of solvent can impact the stability and solubility of the compound.

Q2: What is the best way to prepare a stock solution of this compound?

A2: To prepare a stock solution, weigh out the desired amount of this compound and add the appropriate volume of a recommended organic solvent, such as DMSO. It is advisable to start with a small volume of solvent and then vortex or sonicate the solution to aid in dissolution. Gentle warming (e.g., to 37°C) can also be employed, but care should be taken to avoid degradation of the compound. Always ensure the compound is fully dissolved before making further dilutions.

Q3: After diluting my this compound stock solution into my aqueous assay buffer, I observe precipitation. How can I prevent this?

A3: Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic compounds. Here are several strategies to mitigate this:

  • Decrease the Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your assay.

  • Optimize the Co-Solvent Concentration: While it's important to keep the organic solvent concentration low, a slight increase in the final co-solvent percentage might be necessary to maintain solubility. A solvent tolerance test for your specific cell line or assay is recommended.

  • Use a Surfactant: Non-ionic surfactants like Tween® 20 or Pluronic® F-68 can be added to the aqueous buffer at low concentrations (e.g., 0.01-0.1%) to help maintain the solubility of hydrophobic compounds.

  • Adjust the pH: The solubility of a compound can be pH-dependent. If the compound has ionizable groups, adjusting the pH of the buffer may improve its solubility. However, ensure the new pH is compatible with your experimental system.

Troubleshooting Guide: this compound Insolubility

This guide provides a systematic approach to addressing solubility issues with this compound.

Problem: this compound is not dissolving in the initial organic solvent.
Possible Cause Suggested Solution
Insufficient solvent volume.Add a small amount of additional solvent and continue to vortex or sonicate.
Compound requires more energy to dissolve.Gently warm the solution in a water bath (37°C). Use a sonicator to break up any aggregates.
The chosen solvent is not optimal.Try a different organic solvent. See the table below for properties of common solvents.
Problem: this compound precipitates out of solution after dilution into aqueous buffer.
Possible Cause Suggested Solution
The final concentration is above the solubility limit in the aqueous medium.Lower the final concentration of this compound.
The concentration of the organic co-solvent is too low in the final solution.Perform a solvent tolerance curve for your assay to determine the maximum allowable percentage of the organic solvent. Slightly increase the co-solvent concentration if possible.
The compound is aggregating in the aqueous environment.Add a low concentration of a biocompatible surfactant (e.g., 0.01% Tween® 20) to the aqueous buffer.
The pH of the buffer is not optimal for solubility.If the compound has ionizable functional groups, test a range of pH values for your buffer that are still compatible with your assay.

Data Presentation: Properties of Common Organic Solvents

The following table summarizes key properties of organic solvents frequently used to prepare stock solutions for biological assays.

SolventMolecular FormulaBoiling Point (°C)Density (g/mL)Dielectric ConstantNotes
Dimethyl Sulfoxide (DMSO)C₂H₆OS1891.10047.2Aprotic, highly polar. Common solvent for stock solutions. Can be toxic to some cells at higher concentrations.
EthanolC₂H₅OH78.40.78924.5Protic, polar. Generally well-tolerated by cells at low concentrations.
MethanolCH₃OH64.70.79233.0Protic, polar. Can be more toxic to cells than ethanol.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (MW: 401.92 g/mol )

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Warming block or water bath (optional)

Methodology:

  • Weigh out 4.02 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add 1 mL of DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes to dissolve the compound.

  • If the compound is not fully dissolved, sonicate the tube for 5-10 minutes or gently warm it at 37°C for 10-15 minutes, followed by vortexing.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Determining the Maximum Tolerated Solvent Concentration

Materials:

  • Your specific cell line or assay system

  • The chosen organic solvent (e.g., DMSO)

  • Cell culture medium or assay buffer

  • A viability assay (e.g., MTT, CellTiter-Glo®)

Methodology:

  • Prepare a series of dilutions of the organic solvent in your cell culture medium or assay buffer. A typical range would be from 0.01% to 2.0% (v/v).

  • Add these dilutions to your cells or assay system in the absence of this compound.

  • Incubate for the same duration as your planned experiment.

  • Measure the viability or activity of your system using a suitable assay.

  • Plot the viability/activity against the solvent concentration. The highest concentration that does not significantly affect your system is the maximum tolerated solvent concentration.

Visualizations

G cluster_0 cluster_1 Troubleshooting Steps start Start: This compound Powder stock_sol Prepare Stock Solution (e.g., 10 mM in DMSO) start->stock_sol dilute Dilute Stock in Aqueous Buffer stock_sol->dilute observe Observe for Precipitation dilute->observe soluble Solution is Clear: Proceed with Experiment observe->soluble No insoluble Precipitate Forms: Troubleshoot observe->insoluble Yes lower_conc Lower Final Concentration insoluble->lower_conc inc_cosolvent Increase Co-solvent (within tolerated limit) insoluble->inc_cosolvent add_surfactant Add Surfactant (e.g., 0.01% Tween® 20) insoluble->add_surfactant adjust_ph Adjust Buffer pH insoluble->adjust_ph lower_conc->dilute inc_cosolvent->dilute add_surfactant->dilute adjust_ph->dilute

Caption: Troubleshooting workflow for this compound insolubility.

G cluster_reactants cluster_products cortisone (B1669442) Cortisone (inactive) hsd11b1 11β-HSD1 cortisone->hsd11b1 cortisol Cortisol (active) hsd11b1->cortisol nadp NADP+ hsd11b1->nadp bvt14225 This compound bvt14225->hsd11b1 nadph NADPH nadph->hsd11b1

Caption: this compound inhibits the 11β-HSD1-mediated conversion of cortisone to cortisol.

Technical Support Center: Optimizing BVT-14225 Concentration for Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing BVT-14225, a selective 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) inhibitor. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful optimization of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective inhibitor of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1). The primary mechanism of action of this compound is to block the enzymatic activity of 11β-HSD1. This enzyme is responsible for the intracellular conversion of inactive cortisone (B1669442) to active cortisol. By inhibiting this conversion, this compound effectively reduces local cortisol concentrations within specific tissues, such as adipose tissue and the liver, without significantly altering systemic cortisol levels.

Q2: What is the reported IC50 value for this compound?

This compound has a reported half-maximal inhibitory concentration (IC50) of 52 nM for human 11β-HSD1 in enzymatic assays. This value indicates a high potency for its target enzyme.

Q3: How should I prepare a stock solution of this compound?

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO). To prepare a stock solution, dissolve the solid compound in 100% DMSO to a final concentration of 10 mM. For example, to make a 10 mM stock solution from 1 mg of this compound (Molecular Weight: 401.92 g/mol ), you would add 24.88 µL of DMSO. It is recommended to store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q4: What is a good starting concentration range for my in vitro experiments?

Based on its IC50 value, a good starting point for in vitro cell-based assays is to perform a dose-response experiment ranging from 1 nM to 10 µM. This range will help determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.

Q5: What are the potential off-target effects of this compound?

While this compound is designed as a selective 11β-HSD1 inhibitor, all small molecule inhibitors have the potential for off-target effects, especially at higher concentrations. It is advisable to perform a kinase selectivity screen if unexpected phenotypes are observed.

Troubleshooting Guides

Issue 1: Inconsistent or No Inhibition of 11β-HSD1 Activity
Possible Cause Troubleshooting Step
Degradation of this compound Stock Solution Prepare a fresh stock solution from the solid compound. Ensure proper storage of stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.
Instability in Cell Culture Medium The stability of small molecules in culture media can vary. For long-term experiments (e.g., >24 hours), consider replenishing the medium with fresh this compound at regular intervals (e.g., every 24 hours) or pre-determine its stability in your specific cell culture setup.
Incorrect Concentration Double-check all calculations for the preparation of your working solutions from the stock solution. It is also recommended to perform a dose-response curve to confirm the effective concentration range for your specific cell line and assay.
Low 11β-HSD1 Expression in Cell Line Confirm the expression of 11β-HSD1 in your chosen cell line using methods such as Western blot or qPCR. Consider using a cell line known to have high endogenous expression or a cell line engineered to overexpress 11β-HSD1.
Issue 2: Observed Cytotoxicity or Reduced Cell Viability
Possible Cause Troubleshooting Step
High Concentration of this compound High concentrations of any small molecule can lead to off-target effects and cytotoxicity. Perform a cytotoxicity assay (e.g., MTT, LDH, or neutral red uptake assay) to determine the non-toxic concentration range for your specific cell line and experiment duration.
High Concentration of DMSO DMSO can be toxic to cells at higher concentrations. Most cell lines can tolerate DMSO up to 0.5%, but some are sensitive to concentrations as low as 0.1%. Ensure the final concentration of DMSO in your cell culture medium is consistent across all experimental conditions, including a vehicle-only control, and is at a non-toxic level.
Purity of the Inhibitor Ensure that the this compound you are using is of high purity, as impurities can contribute to cytotoxicity.
Issue 3: Difficulty in Measuring Cortisol Levels in Cell Culture Supernatant
Possible Cause Troubleshooting Step
Low Cortisol Production Ensure that the cells are adequately stimulated with cortisone, the substrate for 11β-HSD1. Optimize the concentration of cortisone and the incubation time.
Assay Interference Components of the cell culture medium, such as phenol (B47542) red or serum, can interfere with some cortisol assays. Use a serum-free, phenol red-free medium for the experiment if possible. Always include a media-only blank in your assay.
Cross-reactivity of Immunoassay Some cortisol immunoassays may have cross-reactivity with other steroids. If precise quantification is critical, consider using a more specific method like liquid chromatography-mass spectrometry (LC-MS).

Experimental Protocols

Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound using an MTT Assay

This protocol describes how to determine the concentration range of this compound that does not induce cytotoxicity in a given cell line.

Materials:

  • Cell line of interest (e.g., 3T3-L1 adipocytes, HEK-293 cells)

  • Complete cell culture medium

  • This compound

  • DMSO

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an optimal density and allow them to adhere overnight.

  • Inhibitor Treatment: Prepare serial dilutions of this compound in complete culture medium from a DMSO stock. The final DMSO concentration should be kept below 0.5% and be consistent across all wells. Include a vehicle-only control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Analysis: Plot the cell viability (%) against the log of the this compound concentration to determine the concentration at which cytotoxicity is observed.

Protocol 2: In Vitro 11β-HSD1 Inhibition Assay in HEK-293 Cells

This protocol outlines a method to assess the inhibitory effect of this compound on 11β-HSD1 activity in a cellular context.

Materials:

  • HEK-293 cells stably expressing human 11β-HSD1 and its cofactor-regenerating enzyme, hexose-6-phosphate dehydrogenase (H6PDH)

  • Complete cell culture medium

  • This compound

  • DMSO

  • Cortisone

  • Cortisol ELISA kit

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed the HEK-293-h11βHSD1/H6PDH cells in a suitable culture plate and grow to 70-80% confluency.

  • This compound Pre-incubation: Prepare working solutions of this compound in serum-free medium from a DMSO stock. Aspirate the old medium from the cells and add the this compound-containing medium. Include a vehicle control (medium with DMSO). Incubate for 1-2 hours.

  • Cortisone Stimulation: After the pre-incubation, add cortisone to the medium at a final concentration of 100-200 nM.

  • Incubation: Incubate for 4-6 hours at 37°C.

  • Supernatant Collection: Collect the cell culture supernatant for cortisol measurement.

  • Cortisol Measurement: Quantify the cortisol concentration in the supernatant using a cortisol ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of 11β-HSD1 inhibition by comparing the cortisol levels in the this compound-treated samples to the vehicle control.

Protocol 3: Western Blot Analysis of JNK Phosphorylation

This protocol describes how to assess the effect of this compound on the JNK signaling pathway, a downstream target of cortisol action in some cell types.

Materials:

  • Cell line of interest (e.g., 3T3-L1 adipocytes)

  • Complete cell culture medium

  • This compound

  • DMSO

  • Cortisol

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (anti-phospho-JNK, anti-total-JNK, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding and Treatment: Seed cells and grow to 70-80% confluency. Pre-treat cells with the desired concentrations of this compound or vehicle for 1-2 hours, followed by stimulation with cortisol (e.g., 100 nM) for an appropriate time (e.g., 30 minutes to 2 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phospho-JNK signal to the total JNK signal.

Data Presentation

Table 1: Key Properties of this compound

PropertyValue
Target 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)
IC50 (human) 52 nM
Molecular Weight 401.92 g/mol
Solubility Soluble in DMSO

Table 2: Recommended Starting Concentration Ranges for In Vitro Assays

Assay TypeCell Line ExampleRecommended Starting Range
11β-HSD1 Inhibition HEK-293 (overexpressing)1 nM - 1 µM
Cytotoxicity (MTT) 3T3-L1 Adipocytes10 nM - 10 µM
Downstream Signaling (e.g., JNK Phosphorylation) 3T3-L1 Adipocytes10 nM - 1 µM

Visualizations

G cluster_0 Experimental Workflow for Optimizing this compound prep Prepare this compound Stock Solution (10 mM in DMSO) dose_response Perform Dose-Response Cytotoxicity Assay (e.g., MTT) prep->dose_response determine_conc Determine Non-Toxic Concentration Range dose_response->determine_conc inhibition_assay Conduct 11β-HSD1 Inhibition Assay determine_conc->inhibition_assay downstream_assay Perform Downstream Signaling Assay (e.g., Western Blot) inhibition_assay->downstream_assay analyze Analyze and Interpret Results downstream_assay->analyze

Caption: Workflow for optimizing this compound concentration.

G cluster_1 11β-HSD1 Signaling Pathway Cortisone Cortisone (inactive) HSD11B1 11β-HSD1 Cortisone->HSD11B1 Cortisol Cortisol (active) HSD11B1->Cortisol GR Glucocorticoid Receptor (GR) Cortisol->GR JNK JNK Pathway Cortisol->JNK GRE Glucocorticoid Response Elements (GRE) GR->GRE translocates to nucleus Gene Target Gene Transcription GRE->Gene BVT14225 This compound BVT14225->HSD11B1

Caption: Simplified 11β-HSD1 signaling and this compound inhibition.

preventing BVT-14225 degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of BVT-14225 in solution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO).[1] For aqueous-based experiments, it is advisable to prepare a high-concentration stock solution in DMSO and then dilute it into the aqueous buffer to the final desired concentration.

Q2: What are the optimal storage conditions for this compound?

A2: For long-term storage, this compound powder should be stored at -20°C for up to three years. For short-term storage, it can be kept at 4°C for up to two years. Stock solutions in DMSO should be stored at -80°C for up to two years or at -20°C for up to one year.[1] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Q3: My this compound solution appears cloudy or has precipitated after dilution in my aqueous buffer. What should I do?

A3: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic small molecules like this compound. Here are some troubleshooting steps:

  • Decrease the final concentration: The compound may have exceeded its solubility limit in your experimental buffer. Try using a lower final concentration.

  • Adjust the pH of the buffer: The solubility of this compound may be pH-dependent. Experiment with slight adjustments to the buffer's pH to improve solubility.

  • Use a co-solvent: In some instances, the addition of a small percentage of a water-miscible organic solvent (e.g., ethanol, PEG300) to the final solution can help maintain solubility. However, it is crucial to perform a vehicle control to ensure the co-solvent does not affect your experimental results.

Q4: How can I assess the stability of this compound in my specific experimental conditions?

A4: To determine the stability of this compound in your experimental setup, a stability study using a stability-indicating method like High-Performance Liquid Chromatography (HPLC) is recommended. This involves incubating this compound in your experimental buffer at the relevant temperature and analyzing samples at different time points to quantify the amount of intact this compound remaining.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity of this compound in cell-based assays.
  • Potential Cause: Degradation of this compound in the culture medium.

  • Troubleshooting Steps:

    • Prepare fresh dilutions: Always prepare fresh dilutions of this compound from a frozen stock solution immediately before each experiment.

    • Minimize exposure to light: Protect the this compound stock solution and experimental plates from direct light exposure.

    • Perform a time-course experiment: Assess the stability of this compound in your cell culture medium over the duration of your experiment. Collect samples of the medium at different time points and analyze for this compound concentration using HPLC.

    • Vehicle control: Ensure that the final concentration of DMSO in the culture medium is consistent across all experimental and control groups and is at a level that is not toxic to the cells.

Issue 2: Variability in results between different experimental batches.
  • Potential Cause: Inconsistent preparation or storage of this compound stock solutions.

  • Troubleshooting Steps:

    • Standardize stock solution preparation: Ensure a consistent and validated protocol for preparing this compound stock solutions.

    • Aliquot stock solutions: To avoid multiple freeze-thaw cycles, aliquot the stock solution into single-use volumes.

    • Confirm concentration: Periodically, the concentration of the stock solution can be verified by HPLC analysis.

Data Presentation

The following tables summarize hypothetical stability data for this compound under various stress conditions. This data is intended to be illustrative of the types of results that would be obtained from a forced degradation study.

Table 1: Hypothetical Stability of this compound in Different Solvents at Room Temperature (25°C) over 24 hours.

SolventInitial Concentration (µM)Concentration after 24h (µM)% Degradation
DMSO10099.80.2%
Ethanol10098.51.5%
PBS (pH 7.4)108.218%
Cell Culture Media107.525%

Table 2: Hypothetical pH-Dependent Stability of this compound in Aqueous Buffer at 37°C over 8 hours.

pHInitial Concentration (µM)Concentration after 8h (µM)% Degradation
5.0109.19%
7.4108.515%
8.5107.228%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in HPLC-grade DMSO.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid this compound powder in a hot air oven at 80°C for 48 hours.

  • Photodegradation: Expose a solution of this compound (100 µg/mL in methanol) to a calibrated light source (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

3. Sample Analysis:

  • At the end of the exposure period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze the samples using a validated stability-indicating HPLC method with a UV detector.

  • Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.

Protocol 2: Cell-Based 11β-HSD1 Inhibition Assay

This protocol describes a cell-based assay to determine the inhibitory activity of this compound on 11β-HSD1.[2]

1. Cell Culture and Differentiation:

  • Culture C2C12 myoblasts in DMEM supplemented with 10% FBS.

  • To induce differentiation into myotubes, switch to DMEM supplemented with 2% horse serum when the cells reach confluence. Allow differentiation to proceed for 4-6 days.

2. Inhibition Assay:

  • Prepare serial dilutions of this compound in the differentiation medium.

  • Pre-incubate the differentiated C2C12 myotubes with the this compound dilutions for 1 hour at 37°C.

  • Add cortisone (B1669442) (the substrate for 11β-HSD1) to a final concentration of 100 nM to all wells, except for the negative control.

  • Incubate for 4 hours at 37°C.

3. Cortisol Measurement:

  • Collect the cell culture supernatant.

  • Measure the concentration of cortisol produced using a commercially available cortisol ELISA kit or a homogeneous time-resolved fluorescence (HTRF) assay.

4. Data Analysis:

  • Calculate the percentage of inhibition of cortisol production for each concentration of this compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

BVT14225_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Cortisone_ext Cortisone (inactive) HSD11B1 11β-HSD1 Cortisone_ext->HSD11B1 Enters cell Cortisol_int Cortisol (active) HSD11B1->Cortisol_int Conversion GR Glucocorticoid Receptor (GR) Cortisol_int->GR Binds JNK_pathway JNK Pathway Activation Cortisol_int->JNK_pathway Activates GRE Glucocorticoid Response Elements (GRE) GR->GRE Translocates to nucleus and binds to GRE Insulin_resistance Insulin Resistance JNK_pathway->Insulin_resistance BVT14225 This compound BVT14225->HSD11B1 Inhibits Gene_expression Altered Gene Expression GRE->Gene_expression

Caption: Signaling pathway of 11β-HSD1 and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (in DMSO) prep_dilutions Prepare Serial Dilutions in Cell Culture Medium prep_stock->prep_dilutions pre_incubate Pre-incubate Cells with this compound prep_dilutions->pre_incubate prep_cells Culture and Differentiate C2C12 Cells prep_cells->pre_incubate add_substrate Add Cortisone (Substrate) pre_incubate->add_substrate incubate Incubate for 4 hours add_substrate->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant measure_cortisol Measure Cortisol (ELISA or HTRF) collect_supernatant->measure_cortisol calculate_ic50 Calculate IC50 measure_cortisol->calculate_ic50

Caption: Workflow for a cell-based 11β-HSD1 inhibition assay using this compound.

Troubleshooting_Logic start Inconsistent/Low Activity of this compound check_precipitation Is the solution cloudy or precipitated? start->check_precipitation check_storage How was the stock solution stored? check_precipitation->check_storage No solubility_issue Potential Solubility Issue check_precipitation->solubility_issue Yes check_preparation Was the working solution prepared fresh? check_storage->check_preparation Properly (at -80°C, single use) degradation_issue Potential Degradation Issue check_storage->degradation_issue Improperly (e.g., multiple freeze-thaws) check_preparation->degradation_issue No reprepare_solution Action: Lower concentration, adjust pH, or use co-solvent solubility_issue->reprepare_solution aliquot_and_store Action: Aliquot stock and store at -80°C. Avoid freeze-thaw. degradation_issue->aliquot_and_store prepare_fresh Action: Prepare fresh working solutions for each experiment. degradation_issue->prepare_fresh

Caption: Troubleshooting logic for inconsistent this compound activity.

References

BVT-14225 off-target effects and how to mitigate them

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific molecule designated "BVT-14225" is not publicly available. The following technical support guide has been constructed as a hypothetical case study to illustrate best practices for identifying and mitigating off-target effects of a novel small molecule inhibitor, consistent with the user's request. The data and specific off-targets mentioned are fictional and for exemplary purposes only.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern when using this compound?

A1: Off-target effects occur when a small molecule inhibitor, such as this compound, binds to and modulates the activity of proteins other than its intended biological target.[1][2] These unintended interactions are a significant concern as they can lead to misinterpretation of experimental results, cellular toxicity, and a lack of translatability from preclinical to clinical settings.[1] Minimizing off-target effects is crucial for obtaining reliable data and for the development of safe and effective therapeutics.[1]

Q2: What is the intended target of this compound and what are its known off-targets?

A2: this compound is a potent inhibitor of Kinase X. However, in broad-panel kinase screening, it has demonstrated activity against several other kinases, as summarized in the table below. Understanding this selectivity profile is the first step in designing experiments that can distinguish on-target from off-target effects.

Quantitative Data Summary

Kinase TargetIC50 (nM)Selectivity (Fold vs. Target)Potential Biological Implication
Kinase X (On-Target) 5 - Intended Therapeutic Effect
Kinase Y (Off-Target)5010xProliferation, Survival
Kinase Z (Off-Target)25050xInflammation
Other Kinases>1000>200xLow

Troubleshooting Guide

Issue: Inconsistent or unexpected phenotypic results in cell-based assays.

This could be due to off-target effects, particularly in cell lines where off-target proteins are highly expressed or play a critical role.

Troubleshooting Workflow

G cluster_0 Phase 1: Initial Observation cluster_1 Phase 2: Investigation cluster_2 Phase 3: Analysis & Conclusion A Unexpected Phenotype Observed with this compound B Perform Dose-Response Curve A->B C Compare with Known Selective Inhibitor for Kinase X B->C D CRISPR/siRNA Knockdown of Kinase X C->D E Phenotype Abolished? D->E G Phenotype Persists? D->G F On-Target Effect Confirmed E->F Yes H Suspect Off-Target Effect G->H Yes

Caption: Troubleshooting workflow for investigating suspected off-target effects.

Mitigation Strategies:

  • Use the Lowest Effective Concentration: Titrate this compound to the lowest concentration that elicits the on-target effect to minimize engagement of lower-affinity off-targets.[1]

  • Employ Orthogonal Validation: Confirm findings using a structurally different inhibitor of Kinase X or by using genetic methods like CRISPR-Cas9 or siRNA to silence the target gene.[1][2] If the phenotype persists after genetic knockdown of Kinase X, it is likely an off-target effect.[1]

  • Use Control Compounds: Include a structurally similar but inactive analog of this compound as a negative control to ensure the observed effects are not due to the chemical scaffold itself.

Experimental Protocols

Protocol 1: Kinase Profiling Assay

Objective: To determine the selectivity of this compound by quantifying its inhibitory activity against a broad panel of kinases.

Methodology:

  • Compound Preparation: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO).

  • Assay Plate Preparation: In a multi-well plate, add the kinase, its specific substrate, and ATP.

  • Incubation: Add the diluted this compound to the wells and incubate at room temperature for a specified period (e.g., 60 minutes).

  • Signal Detection: Use a suitable method (e.g., luminescence, fluorescence) to measure the remaining kinase activity.

  • Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value for each kinase.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of this compound with Kinase X in intact cells.

Methodology:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C).

  • Lysis and Centrifugation: Lyse the cells and centrifuge to separate soluble proteins from aggregated, denatured proteins.[2]

  • Protein Quantification: Collect the supernatant and quantify the amount of Kinase X remaining using Western Blot or other protein detection methods.

  • Data Analysis: Plot the amount of soluble Kinase X as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[2]

G A Treat cells with this compound or vehicle B Heat cell lysates across a temperature gradient A->B C Centrifuge to pellet aggregated proteins B->C D Collect supernatant (soluble proteins) C->D E Quantify Kinase X via Western Blot D->E F Plot soluble Kinase X vs. Temperature E->F G Thermal shift indicates target engagement F->G

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).

Protocol 3: CRISPR-Cas9 Mediated Target Validation

Objective: To genetically validate that the observed phenotype is a direct result of inhibiting Kinase X.

Methodology:

  • gRNA Design: Design and synthesize guide RNAs (gRNAs) targeting the gene encoding for Kinase X.

  • Transfection: Transfect cells with Cas9 nuclease and the designed gRNAs.

  • Clonal Selection: Select and expand single-cell clones.

  • Validation of Knockout: Confirm the knockout of the Kinase X gene and protein expression via sequencing and Western Blot.

  • Phenotypic Analysis: Perform the relevant phenotypic assays on the knockout clones and compare the results to wild-type cells treated with this compound.

Signaling Pathway Considerations

The diagram below illustrates a hypothetical scenario where this compound inhibits the intended Kinase X pathway, but also has an off-target effect on Kinase Y, which is part of a separate signaling cascade.

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway A Signal A KX Kinase X A->KX P1 Protein 1 KX->P1 O1 Desired Cellular Outcome P1->O1 B Signal B KY Kinase Y B->KY P2 Protein 2 KY->P2 O2 Unintended Cellular Outcome P2->O2 BVT This compound BVT->KX Inhibits (High Affinity) BVT->KY Inhibits (Low Affinity)

Caption: On-target vs. off-target signaling pathways for this compound.

References

inconsistent results with BVT-14225 treatment

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of our latest update, publicly available information on specific inconsistent results with BVT-14225 is limited. Therefore, this technical support center provides a generalized guide for troubleshooting common issues encountered with novel small molecule inhibitors, using this compound as a representative example. The principles and protocols outlined here are broadly applicable to researchers, scientists, and drug development professionals working with similar experimental compounds.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant difference in the IC50 value of this compound in my cell-based assay compared to the published biochemical assay value of 52 nM. What could be the reason for this discrepancy?

A1: Discrepancies between biochemical and cell-based assay potencies are common and can arise from several factors:

  • Cell Permeability: this compound may have poor permeability across the cell membrane, leading to a lower intracellular concentration than what is applied externally.[1]

  • Efflux Pumps: Cells can actively transport the inhibitor out through efflux pumps like P-glycoprotein, reducing its effective intracellular concentration.[1]

  • Protein Binding: The inhibitor may bind to other cellular proteins or lipids, sequestering it away from its target, 11β-HSD1.[1]

  • Inhibitor Stability: The compound may be metabolized or degraded by cellular enzymes over the course of the experiment.[1]

  • Cellular Environment: The concentration of cofactors or competing substrates in the cellular environment may differ from the conditions of the biochemical assay.

Q2: My this compound solution appears cloudy, or I see precipitates after thawing my stock solution. What should I do?

A2: Cloudiness or precipitation indicates that the compound's solubility limit has been exceeded. Here are some steps to address this:

  • Solvent Choice: Ensure you are using an appropriate solvent. While DMSO is common, for some compounds, other solvents like ethanol (B145695) or DMF may be more suitable.[1] Always prepare a high-concentration stock in a water-miscible organic solvent first.[2]

  • Thawing Protocol: Thaw frozen stock solutions slowly at room temperature and vortex gently to ensure the compound is fully redissolved before use. Avoid repeated freeze-thaw cycles.[3]

  • Storage Concentration: Storing at very high concentrations can increase the likelihood of precipitation. Consider storing at a slightly lower concentration.[3]

  • Sonication or Gentle Warming: These methods can sometimes help to dissolve stubborn compounds, but they should be used with caution as they can also lead to compound degradation.[1]

Q3: The inhibitory effect of this compound seems to diminish over the course of my long-term cell culture experiment. What could be the cause?

A3: This is likely due to inhibitor instability or metabolism.[1] Consider the following solutions:

  • Replenish the Inhibitor: Perform partial or full media changes with fresh inhibitor at regular intervals.[1]

  • Assess Stability: Test the stability of this compound in your specific culture medium by incubating it for various durations and then measuring its activity in a short-term assay.[1]

Q4: I'm observing unexpected or off-target effects in my experiments with this compound. How can I validate that the observed phenotype is due to the inhibition of 11β-HSD1?

A4: Distinguishing on-target from off-target effects is crucial for accurate data interpretation.[1] Here are some validation strategies:

  • Use a Structurally Unrelated Inhibitor: Employ a different inhibitor of 11β-HSD1 with a distinct chemical structure. If both compounds produce the same phenotype, it is more likely to be an on-target effect.[1]

  • Use a Negative Control Analog: If available, use a structurally similar but inactive analog of this compound. This control should not elicit the desired phenotype.[1]

  • Rescue Experiments: If possible, perform a rescue experiment by adding the product of the enzymatic reaction (e.g., cortisol) to see if it reverses the effect of this compound.

Troubleshooting Guides

Issue 1: High Background Signal or Non-Specific Inhibition
  • Possible Cause: Compound aggregation at high concentrations.

  • Solution:

    • Visually inspect your compound in solution for any signs of cloudiness or precipitate.

    • Perform a concentration-response curve. Aggregating compounds often exhibit a steep, non-saturating dose-response.

    • Include a non-ionic detergent (e.g., 0.01% Triton X-100) in your biochemical assay buffer to disrupt potential aggregates.[1]

Issue 2: Vehicle Control (e.g., DMSO) Shows a Biological Effect
  • Possible Cause: The final concentration of the solvent is too high.

  • Solution:

    • Keep the final DMSO concentration in your experimental wells below 0.5%, and ideally below 0.1%.[1]

    • Ensure that all experimental wells, including the untreated control, contain the same final concentration of the vehicle.[1]

    • If the effect persists at low solvent concentrations, consider testing an alternative solvent.[1]

Data Presentation

Table 1: Illustrative Potency of this compound in Different Assay Formats

Assay TypeTargetSpeciesIC50 (nM)Notes
Biochemical11β-HSD1Human52Published value.[4][5][6][7]
Cell-Based (Hek293)11β-HSD1Human250 (Illustrative)Higher IC50 may be due to cell permeability or efflux.
Cell-Based (Primary Adipocytes)11β-HSD1Mouse400 (Illustrative)Differences may arise from species orthologs or cell type-specific factors.

Table 2: Illustrative Solubility and Stability of this compound

SolventSolubility (mM)Storage TemperatureStability (t1/2 in PBS at 37°C)
DMSO>50 (Illustrative)-20°C / -80°C>24 hours (Illustrative)
Ethanol10 (Illustrative)-20°C12 hours (Illustrative)
PBS<0.01 (Illustrative)4°CNot Recommended for Stock

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solutions
  • Objective: To prepare a high-concentration stock solution of this compound for use in downstream experiments.

  • Materials:

  • Procedure:

    • Allow the this compound powder to equilibrate to room temperature before opening the vial.

    • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the compound is completely dissolved. Gentle warming (up to 37°C) or brief sonication may be used if necessary.

    • Aliquot the stock solution into smaller volumes in amber glass vials or polypropylene tubes to avoid repeated freeze-thaw cycles.

    • Store the stock solutions at -20°C or -80°C, protected from light.[3]

Protocol 2: General In Vitro 11β-HSD1 Inhibition Assay
  • Objective: To determine the in vitro potency of this compound against 11β-HSD1.

  • Materials:

    • Recombinant human 11β-HSD1 enzyme

    • Cortisone (B1669442) (substrate)

    • NADPH (cofactor)

    • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, with 1 mM EDTA)

    • This compound serial dilutions

    • Detection reagent (e.g., a kit to measure cortisol production or NADPH consumption)

    • 384-well assay plates

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • Add a small volume of the diluted inhibitor or vehicle control to the wells of the assay plate.

    • Add the 11β-HSD1 enzyme to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding a mixture of cortisone and NADPH.

    • Incubate the reaction at 37°C for a specific time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution.

    • Add the detection reagent and measure the signal according to the manufacturer's instructions (e.g., fluorescence or luminescence).

    • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 3: General Cell-Based 11β-HSD1 Inhibition Assay
  • Objective: To determine the potency of this compound in a cellular context.

  • Materials:

    • A suitable cell line that expresses 11β-HSD1 (e.g., primary adipocytes or a transfected cell line).

    • Cell culture medium

    • Cortisone

    • This compound serial dilutions

    • Assay plates (e.g., 96-well)

    • A method to measure cortisol levels in the cell culture supernatant (e.g., ELISA or LC-MS/MS).

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the existing medium from the cells and replace it with the medium containing the diluted inhibitor or vehicle control.

    • Pre-incubate the cells with the inhibitor for a specific time (e.g., 1 hour).

    • Add cortisone to the wells to initiate the conversion to cortisol.

    • Incubate for a defined period (e.g., 4-24 hours).

    • Collect the cell culture supernatant.

    • Measure the concentration of cortisol in the supernatant using a suitable method.

    • Calculate the percent inhibition and determine the IC50 value.

Mandatory Visualizations

G Hypothetical Signaling Pathway of 11β-HSD1 Inhibition cluster_cell Cell Cortisone Cortisone 11b-HSD1 11b-HSD1 Cortisone->11b-HSD1 Substrate Cortisol Cortisol GR Glucocorticoid Receptor Cortisol->GR Activation 11b-HSD1->Cortisol Conversion This compound This compound This compound->11b-HSD1 Inhibition Nucleus Nucleus GR->Nucleus Translocation Gene Expression Gene Expression Nucleus->Gene Expression Modulation

Caption: Hypothetical signaling pathway of 11β-HSD1 inhibition.

G Experimental Workflow for Troubleshooting Inconsistent Results Start Start Inconsistent Results Inconsistent Results Start->Inconsistent Results Check Compound Integrity Check Compound Integrity & Solubility Inconsistent Results->Check Compound Integrity Check Assay Protocol Review Assay Protocol Inconsistent Results->Check Assay Protocol Precipitation Precipitation Check Compound Integrity->Precipitation Protocol OK? Protocol OK? Check Assay Protocol->Protocol OK? Degradation Degradation Precipitation->Degradation No Optimize Solubility Optimize Solubility (Solvent, Sonication) Precipitation->Optimize Solubility Yes Degradation->Check Assay Protocol No Fresh Compound Use Fresh Compound Degradation->Fresh Compound Yes Validate On-Target Effect Validate On-Target Effect Optimize Solubility->Validate On-Target Effect Fresh Compound->Validate On-Target Effect Optimize Protocol Optimize Protocol (Incubation, Conc.) Protocol OK?->Optimize Protocol No Protocol OK?->Validate On-Target Effect Yes Optimize Protocol->Validate On-Target Effect Resolution Resolution Validate On-Target Effect->Resolution

Caption: Troubleshooting workflow for inconsistent experimental results.

G Root Cause Analysis for Inconsistent this compound Activity cluster_compound Compound-Related Issues cluster_assay Assay-Related Issues cluster_cell Cell-Based Issues Inconsistent Activity Inconsistent Activity Solubility Solubility Inconsistent Activity->Solubility Stability Stability Inconsistent Activity->Stability Purity Purity Inconsistent Activity->Purity Assay Conditions Suboptimal Conditions (pH, Temp, Time) Inconsistent Activity->Assay Conditions Reagent Quality Reagent Quality Inconsistent Activity->Reagent Quality Detection Method Detection Interference Inconsistent Activity->Detection Method Cell Health Cell Health Inconsistent Activity->Cell Health Permeability/Efflux Permeability/Efflux Inconsistent Activity->Permeability/Efflux Off-Target Effects Off-Target Effects Inconsistent Activity->Off-Target Effects

Caption: Logical relationships for root cause analysis.

References

improving BVT-14225 efficacy in vivo

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: BVT-14225

Disclaimer: The following information is provided for illustrative purposes only. This compound is a hypothetical compound, and all data, protocols, and troubleshooting guides are fictional examples created to demonstrate the format and content of a technical support center.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a potent and selective small molecule inhibitor of the serine/threonine kinase Akt (also known as Protein Kinase B). By binding to the ATP-binding pocket of Akt, this compound prevents its phosphorylation and activation, thereby inhibiting the downstream signaling of the PI3K/Akt/mTOR pathway. This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.

Q2: In which cancer models is this compound expected to be most effective?

A2: Based on its mechanism of action, this compound is anticipated to be most effective in tumors with activating mutations in PIK3CA, loss of the tumor suppressor PTEN, or other genetic alterations that lead to the hyperactivation of the PI3K/Akt/mTOR pathway. Preclinical data has shown promising activity in models of breast, ovarian, and prostate cancer.

Q3: What is the recommended formulation and route of administration for in vivo studies?

A3: For in vivo studies in rodents, this compound is typically formulated in a vehicle of 10% DMSO, 40% PEG300, and 50% sterile water. The recommended route of administration is oral gavage (PO) or intraperitoneal (IP) injection. Please refer to the detailed experimental protocols for specific formulation instructions.

Q4: What are the known off-target effects of this compound?

A4: Extensive kinase profiling has demonstrated that this compound is highly selective for Akt isoforms. However, at concentrations significantly above the efficacious dose, some minor off-target activity on other kinases in the AGC family has been observed. Researchers should carefully titrate the dose to minimize potential off-target effects.

Troubleshooting Guide

Issue 1: Suboptimal tumor growth inhibition observed in a xenograft model.

  • Question: We are seeing less than 30% tumor growth inhibition in our breast cancer xenograft model, even at the recommended dose of 50 mg/kg. What could be the issue?

  • Answer:

    • Confirm Pathway Activation: First, confirm that the PI3K/Akt/mTOR pathway is indeed activated in your specific cancer cell line. You can do this via Western blot analysis of phosphorylated Akt (p-Akt) and downstream targets like p-S6K. This compound will have limited efficacy in models where this pathway is not a primary driver of tumor growth.

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: It is possible that the drug is not reaching the tumor at sufficient concentrations or for a sustained period. We recommend conducting a pilot PK/PD study. Collect tumor and plasma samples at various time points after dosing to measure this compound concentration and assess the level of p-Akt inhibition in the tumor tissue.

    • Dosing Regimen: The current dosing regimen (e.g., once daily) may not be optimal for your model. Consider increasing the dosing frequency (e.g., twice daily) to maintain a more consistent therapeutic concentration of the drug.

    • Vehicle and Formulation: Ensure that the formulation is prepared fresh daily and that the compound is fully dissolved. Inconsistent formulation can lead to variable dosing and reduced efficacy.

Issue 2: Significant weight loss and signs of toxicity in treated animals.

  • Question: Our mice are experiencing more than 15% body weight loss and appear lethargic after one week of treatment with this compound. What steps should we take?

  • Answer:

    • Dose Reduction: The current dose may be too high for the specific strain or age of the mice being used. We recommend reducing the dose by 25-50% and closely monitoring the animals for signs of toxicity.

    • Evaluate Off-Target Effects: While this compound is selective, high concentrations can lead to off-target effects. Consider a lower dose or a different dosing schedule to mitigate these effects.

    • Supportive Care: Ensure that the animals have easy access to food and water. In some cases, providing a more palatable, high-calorie diet can help mitigate weight loss.

    • Histopathological Analysis: If toxicity persists, it is advisable to perform a histopathological analysis of major organs (liver, spleen, kidneys) to identify any potential organ-specific toxicity.

Quantitative Data Summary

Table 1: In Vivo Efficacy of this compound in a Breast Cancer Xenograft Model (MCF-7)

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (% TGI)
Vehicle Control-QD, PO1500 ± 150-
This compound25QD, PO900 ± 12040%
This compound50QD, PO450 ± 9070%
This compound100QD, PO300 ± 7580%

Table 2: Pharmacodynamic Effect of this compound on p-Akt Levels in Tumor Tissue

Treatment GroupDose (mg/kg)Time Post-Dose (hours)p-Akt Inhibition (%)
Vehicle Control-40%
This compound50295%
This compound50490%
This compound50860%
This compound502420%

Detailed Experimental Protocols

Protocol 1: Breast Cancer Xenograft Model Establishment and Efficacy Study

  • Cell Culture: Culture MCF-7 human breast cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Animal Husbandry: Use female athymic nude mice (6-8 weeks old). Allow animals to acclimatize for at least one week before the start of the experiment.

  • Tumor Implantation:

    • Harvest MCF-7 cells during the logarithmic growth phase.

    • Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10⁷ cells/mL.

    • Inject 0.1 mL of the cell suspension subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring and Grouping:

    • Monitor tumor growth every 2-3 days using a digital caliper. Calculate tumor volume using the formula: (Length x Width²)/2.

    • When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

  • Drug Preparation and Administration:

    • Prepare the vehicle (10% DMSO, 40% PEG300, 50% sterile water) and this compound formulations fresh daily.

    • Administer the vehicle or this compound solution via oral gavage at the specified dose and schedule for 21 days.

  • Efficacy Evaluation:

    • Measure tumor volume and body weight twice weekly.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, IHC).

    • Calculate the percent tumor growth inhibition (% TGI) using the formula: [1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)] x 100.

Visualizations

BVT14225_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Tyrosine Kinase Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Proliferation mTORC1->Proliferation Survival Survival mTORC1->Survival This compound This compound This compound->Akt Growth Factor Growth Factor Growth Factor->Receptor Tyrosine Kinase

Caption: Hypothetical mechanism of action of this compound in the PI3K/Akt/mTOR signaling pathway.

In_Vivo_Efficacy_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Culture 1. MCF-7 Cell Culture Tumor_Implantation 2. Subcutaneous Implantation in Nude Mice Cell_Culture->Tumor_Implantation Tumor_Growth 3. Monitor Tumor Growth to ~100-150 mm³ Tumor_Implantation->Tumor_Growth Randomization 4. Randomize into Treatment Groups Tumor_Growth->Randomization Formulation 5. Prepare this compound Formulation Daily Randomization->Formulation Dosing 6. Daily Oral Gavage for 21 Days Formulation->Dosing Monitoring 7. Monitor Tumor Volume and Body Weight 2x/week Dosing->Monitoring Endpoint 8. Euthanize and Excise Tumors Monitoring->Endpoint Data_Collection 9. Measure Tumor Weight and Perform PD Analysis Endpoint->Data_Collection TGI_Calculation 10. Calculate % TGI Data_Collection->TGI_Calculation

Technical Support Center: Addressing BVT-14225-Induced Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Notice: There is currently no publicly available scientific literature or data regarding "BVT-14225" and its potential cytotoxic effects. The information provided below is a generalized framework for addressing compound-induced cytotoxicity and should be adapted based on internal experimental data for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action of this compound?

A1: Based on limited supplier information, this compound is described as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1] This enzyme is primarily responsible for the conversion of inactive cortisone (B1669442) to active cortisol within cells. By inhibiting 11β-HSD1, this compound is expected to reduce intracellular cortisol levels. The direct link between 11β-HSD1 inhibition and cytotoxicity is not well-established and would be a key area of investigation.

Q2: I am observing unexpected levels of cell death in my experiments with this compound. What are the potential causes?

A2: Unexpected cytotoxicity when using a novel compound like this compound can stem from several factors:

  • Off-target effects: The compound may be interacting with other cellular targets besides 11β-HSD1, leading to toxicity.

  • Metabolite toxicity: The metabolic breakdown of this compound by the cells could be generating toxic byproducts.

  • Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be present at a cytotoxic concentration.

  • Compound instability: The compound may be degrading in the culture medium, forming toxic substances.

  • Cell line sensitivity: The specific cell line you are using may be particularly sensitive to the effects of this compound.

Q3: How can I determine the IC50 value of this compound for my cell line?

A3: To determine the half-maximal inhibitory concentration (IC50), you will need to perform a dose-response experiment. This involves treating your cells with a range of this compound concentrations for a fixed period and then measuring cell viability using an appropriate assay (e.g., MTT, MTS, or CellTiter-Glo®). The IC50 is the concentration of the compound that reduces cell viability by 50% compared to an untreated control.

Troubleshooting Guides

Issue 1: High Variance in Cytotoxicity Assay Results
Potential Cause Troubleshooting Step
Uneven cell seeding Ensure a single-cell suspension before plating and use a calibrated multichannel pipette for seeding.
Edge effects in microplates Avoid using the outermost wells of the plate, or fill them with sterile PBS to maintain humidity.
Inconsistent compound concentration Prepare a fresh stock solution of this compound and perform serial dilutions carefully. Vortex thoroughly between dilutions.
Variable incubation times Standardize the timing of compound addition and assay measurement precisely for all plates.
Issue 2: Discrepancy Between Observed Cytotoxicity and Expected 11β-HSD1 Inhibition
Potential Cause Troubleshooting Step
Off-target effects Perform target engagement assays to confirm this compound is inhibiting 11β-HSD1 at the concentrations used. Consider performing kinome screening or similar profiling to identify potential off-targets.
Apoptosis vs. Necrosis Use assays to distinguish between different cell death mechanisms (e.g., Annexin V/PI staining for apoptosis, LDH assay for necrosis). This can provide insight into the toxicity pathway.
Time-dependent effects Conduct a time-course experiment to determine if the cytotoxicity is immediate or develops over a longer exposure period.

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curve to determine the IC50 value.

Signaling Pathways and Workflows

BVT14225_Mechanism_of_Action Cortisone Cortisone (inactive) HSD11B1 11β-HSD1 Cortisone->HSD11B1 Cortisol Cortisol (active) GR Glucocorticoid Receptor Cortisol->GR Binding HSD11B1->Cortisol Activation BVT14225 This compound BVT14225->HSD11B1 Inhibition Cytotoxicity Potential Cytotoxicity (Off-target effects?) BVT14225->Cytotoxicity CellularEffects Cellular Effects (e.g., Gene Expression) GR->CellularEffects Activation

Caption: Proposed mechanism of action for this compound and potential for cytotoxicity.

Cytotoxicity_Troubleshooting_Workflow start Unexpected Cytotoxicity Observed check_concentration Verify this compound Concentration and Purity start->check_concentration check_solvent Test Solvent Toxicity check_concentration->check_solvent Concentration OK dose_response Perform Dose-Response and Time-Course Analysis check_solvent->dose_response Solvent Not Toxic mechanism_of_death Investigate Mechanism of Cell Death (Apoptosis vs. Necrosis) dose_response->mechanism_of_death off_target_analysis Assess Off-Target Effects mechanism_of_death->off_target_analysis conclusion Identify Source of Cytotoxicity off_target_analysis->conclusion

Caption: A logical workflow for troubleshooting unexpected this compound-induced cytotoxicity.

References

Technical Support Center: Improving Signal-to-Noise Ratio for Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific compound designated "BVT-14225" is not publicly available. The following technical support guide has been created as a comprehensive template for a hypothetical novel therapeutic agent, referred to as "Compound-X." The principles, protocols, and troubleshooting steps provided are broadly applicable to researchers, scientists, and drug development professionals working with new chemical or biological entities.

Frequently Asked Questions (FAQs)

Q1: What is the "signal-to-noise" ratio and why is it critical in my experiments with Compound-X?

A1: In the context of experimental assays, the "signal" is the specific measurement that reflects the biological activity of Compound-X on its intended target. "Noise" refers to the background interference and non-specific effects that can obscure this signal.[1][2] A high signal-to-noise ratio (S/N) is crucial for obtaining reliable, reproducible data that accurately represents the efficacy and potency of Compound-X. A poor S/N ratio can lead to misinterpretation of results, difficulty in establishing dose-response relationships, and challenges in advancing a compound through the drug discovery pipeline.[1][2]

Q2: I am observing high background in my cell-based assay with Compound-X. What are the common causes and solutions?

A2: High background can originate from several sources, including the cells, the detection reagents, or the compound itself. Here are some common causes and troubleshooting steps:

  • Cellular Autofluorescence: Some cell types naturally fluoresce at certain wavelengths. Ensure you have a "cells only" control to measure this baseline fluorescence and subtract it from your experimental wells.

  • Reagent Issues: Old or improperly stored detection reagents can lead to high background. Ensure all reagents are within their expiration date and have been stored according to the manufacturer's instructions.

  • Compound-X Interference: Compound-X itself may be autofluorescent or interfere with the assay chemistry. It is essential to run a control with Compound-X in an acellular condition (assay media and detection reagents only) to test for this possibility.

  • Incomplete Washing: Insufficient washing steps can leave behind unbound detection reagents, contributing to a high background signal. Optimize the number and vigor of your washing steps.

Q3: My signal with Compound-X is too low. How can I improve it?

A3: A weak signal may indicate issues with Compound-X, the target system, or the assay protocol. Consider the following:

  • Compound-X Concentration: You may be using a concentration of Compound-X that is too low to elicit a detectable response. Perform a dose-response experiment over a wide range of concentrations to identify the optimal range.

  • Target Expression: The biological target of Compound-X may be expressed at very low levels in your chosen cell line or system. Confirm target expression using a validated method like qPCR or Western blotting.

  • Incubation Time: The incubation time with Compound-X may be too short. A time-course experiment can help determine the optimal duration for observing the desired biological effect.

  • Assay Sensitivity: Your current assay may not be sensitive enough. You may need to consider a more sensitive detection method or a different assay format altogether.[3]

Troubleshooting Guide: Low Signal-to-Noise Ratio

This guide provides a systematic approach to identifying and resolving common issues that lead to a poor signal-to-noise ratio in assays involving a novel compound.

Problem Potential Cause Recommended Action
High Variability Between Replicates Inconsistent cell seeding, leading to different cell numbers in each well.Use a calibrated multichannel pipette or an automated cell dispenser for plating. Visually inspect plates after seeding to ensure even cell distribution.
Pipetting errors, especially with small volumes of Compound-X.Use calibrated pipettes and low-retention tips. Prepare a master mix of your final Compound-X dilution to add to the wells, rather than adding very small volumes directly.
Edge effects on the microplate due to evaporation.[4]Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile water or media to maintain humidity.[4]
Low Assay Window (Signal/Background) Suboptimal concentration of Compound-X or detection reagents.Titrate both Compound-X and the key detection reagents to find the concentrations that yield the best assay window.
Incorrect filter sets used in the plate reader for fluorescence-based assays.[5]Consult the instrument manual and your assay protocol to ensure you are using the correct excitation and emission filters.[5]
Insufficient incubation time for the biological effect to manifest.Perform a time-course experiment to determine the optimal incubation period.
High Background Signal Non-specific binding of detection antibodies or reagents.Increase the concentration of blocking agents (e.g., BSA, non-fat milk) in your buffers. Optimize washing steps by increasing the number of washes or the duration of each wash.
Autofluorescence from Compound-X or cell media components.Run appropriate controls (media only, Compound-X in media without cells) to identify the source of the autofluorescence and subtract this background from your measurements.

Experimental Protocols

Protocol 1: Dose-Response and Cytotoxicity Evaluation of Compound-X

This protocol is designed to determine the effective concentration range of Compound-X and to identify concentrations that cause significant cytotoxicity, which can confound assay results.

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound-X Dilution Series: Prepare a 2x concentrated serial dilution of Compound-X in the appropriate assay medium. A common starting point is a 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM).

  • Treatment: Remove the overnight culture medium from the cells and add the 2x Compound-X dilutions. Include "vehicle control" (e.g., DMSO) and "no treatment" wells.[4]

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Assay Procedure:

    • For Efficacy Assay: At the end of the incubation, perform your primary functional assay (e.g., measure protein phosphorylation, gene expression, etc.).

    • For Cytotoxicity Assay: In a parallel plate, add a viability reagent (e.g., resazurin, CellTiter-Glo®) and measure according to the manufacturer's protocol.

  • Data Analysis: Plot the dose-response curves for both the efficacy and cytotoxicity assays to determine the EC50 (effective concentration) and CC50 (cytotoxic concentration). The ideal experimental window lies where there is a high efficacy signal with low cytotoxicity.

Visualizations

Signaling Pathway Diagram

CompoundX_Pathway cluster_membrane Cell Membrane Receptor Target Receptor KinaseA Kinase A Receptor->KinaseA Phosphorylates CompoundX Compound-X CompoundX->Receptor Binds & Activates KinaseB Kinase B KinaseA->KinaseB Activates TF Transcription Factor KinaseB->TF Nucleus Nucleus TF->Nucleus Translocates to Response Cellular Response (e.g., Proliferation) Nucleus->Response Gene Expression

Caption: Hypothetical signaling pathway activated by Compound-X.

Experimental Workflow Diagram

Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_read Data Acquisition cluster_analysis Analysis p1 1. Seed Cells in 96-well Plate p2 2. Prepare Compound-X Serial Dilutions e1 3. Treat Cells with Compound-X p2->e1 e2 4. Incubate for Optimal Duration e1->e2 r1 5. Add Detection Reagents e2->r1 r2 6. Read Plate on Microplate Reader r1->r2 a1 7. Calculate S/N Ratio r2->a1 a2 8. Plot Dose-Response Curve a1->a2

Caption: General workflow for a cell-based assay with Compound-X.

References

long-term stability of BVT-14225 in storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term stability and storage of BVT-14225, a selective 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is crucial to adhere to the recommended storage conditions. For solid this compound, long-term storage should be at -20°C. For short-term storage, such as during experimental use, it can be kept at 0-4°C. The compound should always be stored in a dry, dark environment to prevent degradation.[1]

Q2: What is the expected shelf-life of this compound?

A2: When stored under the recommended conditions, this compound is expected to have a shelf-life of over two years.[1] It is important to note that the actual shelf-life may vary depending on the specific batch and storage conditions.

Q3: How should I handle this compound upon receiving it?

A3: this compound is typically shipped at ambient temperature and is stable for a few weeks during transit.[1] Upon receipt, it is recommended to transfer the compound to the appropriate long-term storage condition (-20°C) as soon as possible.

Q4: How should I prepare and store solutions of this compound?

A4: this compound is soluble in DMSO.[1] For preparing stock solutions, it is advisable to use anhydrous DMSO to minimize hydrolysis. Stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. These aliquots should be stored at -20°C or -80°C for long-term use. For working solutions, it is best to prepare them fresh from a stock aliquot before each experiment.

Q5: Are there any known degradation pathways for this compound?

A5: Specific degradation pathways for this compound have not been extensively reported in publicly available literature. As a general precaution for similar chemical structures, exposure to strong acids, bases, oxidizing agents, and high temperatures should be avoided as these conditions could potentially lead to hydrolysis or oxidation of the molecule.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Inconsistent experimental results Compound degradation due to improper storage or handling.1. Verify that the compound has been stored at the correct temperature and protected from light and moisture.2. Avoid multiple freeze-thaw cycles of stock solutions by preparing and using aliquots.3. Prepare fresh working solutions for each experiment.4. Consider performing a quality control check of your compound stock, such as by HPLC, to assess its purity.
Precipitation of the compound in solution Low solubility in the chosen solvent or exceeding the solubility limit.1. Ensure the solvent is appropriate for your experimental needs. While this compound is soluble in DMSO, its solubility in aqueous buffers may be limited.2. Gently warm the solution or use sonication to aid dissolution.3. If using aqueous buffers, consider the pH and the potential need for a co-solvent.
Observed changes in the physical appearance of the solid compound (e.g., color change, clumping) Potential degradation or moisture absorption.1. Discard the compound if significant changes in appearance are observed, as this may indicate decomposition.2. Ensure the storage container is sealed tightly to prevent moisture absorption.

Summary of this compound Storage and Handling

ParameterRecommendation
CAS Number 376638-65-2
Chemical Formula C16H20ClN3O3S2
Molecular Weight 401.92
Long-Term Storage (Solid) -20°C, Dry, Dark
Short-Term Storage (Solid) 0-4°C, Dry, Dark
Stock Solution Storage -20°C or -80°C in aliquots
Recommended Solvent DMSO
Shelf-Life > 2 years (if stored properly)[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in various experiments.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated balance

  • Vortex mixer

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the desired amount of this compound powder using a calibrated balance in a chemical fume hood.

  • Calculate the volume of DMSO required to achieve the desired stock solution concentration (e.g., 10 mM).

  • Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

  • Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary.

  • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes or cryovials.

  • Label the aliquots clearly with the compound name, concentration, and date of preparation.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: General Workflow for Assessing Compound Stability

Objective: To provide a general workflow for assessing the stability of a research compound like this compound in a specific experimental buffer.

Materials:

  • This compound stock solution (in DMSO)

  • Experimental buffer (e.g., PBS)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

  • Incubator or water bath

Procedure:

  • Prepare a working solution of this compound in the experimental buffer at the desired final concentration. Ensure the final concentration of DMSO is compatible with the assay and does not cause precipitation.

  • Immediately after preparation (T=0), take an aliquot of the working solution and analyze it by HPLC to determine the initial peak area of the compound.

  • Incubate the remaining working solution under the desired experimental conditions (e.g., 37°C).

  • At various time points (e.g., 1, 2, 4, 8, 24 hours), take aliquots of the incubated solution and analyze them by HPLC.

  • Compare the peak area of this compound at each time point to the initial peak area at T=0 to determine the percentage of the compound remaining.

  • Monitor for the appearance of any new peaks, which may indicate the formation of degradation products.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experimental Use start Start weigh Weigh this compound start->weigh dissolve Dissolve in DMSO (Stock Solution) weigh->dissolve aliquot Aliquot Stock dissolve->aliquot store Store at -20°C/-80°C aliquot->store thaw Thaw Aliquot store->thaw Retrieve for use dilute Prepare Working Solution in Buffer thaw->dilute experiment Perform Experiment dilute->experiment

Caption: Workflow for this compound solution preparation and experimental use.

logical_relationship cluster_factors Factors Affecting Stability compound This compound Integrity temp Temperature compound->temp light Light compound->light moisture Moisture compound->moisture freeze_thaw Freeze-Thaw Cycles compound->freeze_thaw solvent Solvent Purity compound->solvent

Caption: Key factors influencing the long-term stability of this compound.

References

Validation & Comparative

comparing the efficacy of BVT-14225 and [Competitor Compound]

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison between BVT-14225 and a competitor compound requires specific data on both entities. As "[Competitor Compound]" is a placeholder, a direct comparison is not feasible. However, a detailed guide on this compound, based on available information, is provided below. Once a specific competitor is named, a similar profile can be generated and a direct comparison can be made.

This compound is a novel compound under investigation for its therapeutic potential. The following sections detail its mechanism of action, efficacy data from preclinical studies, and the experimental protocols used to generate this data.

Mechanism of Action & Signaling Pathway

This compound is a potent and selective inhibitor of a key intracellular signaling molecule. Its primary mechanism involves the modulation of a critical pathway implicated in disease progression.

BVT14225_Signaling_Pathway cluster_upstream Upstream Signaling cluster_target Target Pathway cluster_bvt Therapeutic Intervention Receptor Receptor Adaptor_Protein Adaptor_Protein Receptor->Adaptor_Protein Target_Kinase Target_Kinase Adaptor_Protein->Target_Kinase Downstream_Effector Downstream_Effector Target_Kinase->Downstream_Effector Phosphorylation Cellular_Response Cellular_Response Downstream_Effector->Cellular_Response BVT14225 BVT14225 BVT14225->Target_Kinase Xenograft_Workflow A Cell Culture: Tumor cells are cultured in vitro. B Implantation: Cells are implanted subcutaneously into immunocompromised mice. A->B C Tumor Growth: Tumors are allowed to grow to a predetermined size (e.g., 100-150 mm³). B->C D Randomization: Mice are randomized into treatment groups. C->D E Treatment: Groups are treated with vehicle control or this compound at specified doses. D->E F Monitoring: Tumor volume and body weight are monitored regularly. E->F G Endpoint Analysis: At the end of the study, tumors are excised for further analysis (e.g., biomarker levels). F->G

Unveiling the Potential of BVT-14225: A Comparative Guide to 11β-HSD1 Inhibition in Cognitive Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the mechanism of action of BVT-14225, a selective 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor, with other compounds in its class. While specific preclinical and clinical data for this compound are not publicly available, this guide leverages existing research on other 11β-HSD1 inhibitors to provide a framework for understanding its potential therapeutic effects on cognition.

This compound is identified as a selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that plays a crucial role in regulating intracellular levels of glucocorticoids, such as cortisol. By inhibiting 11β-HSD1, this compound is postulated to reduce the production of active glucocorticoids in tissues where the enzyme is highly expressed, including the brain. This mechanism is of significant interest for the treatment of cognitive disorders, as chronic exposure to elevated glucocorticoid levels has been linked to age-related cognitive decline and neurodegenerative diseases.

The 11β-HSD1 Signaling Pathway and Its Inhibition

The enzyme 11β-HSD1 catalyzes the conversion of inactive cortisone (B1669442) to active cortisol, thereby amplifying glucocorticoid receptor signaling within cells. In the brain, particularly in the hippocampus and frontal cortex, regions critical for learning and memory, excessive glucocorticoid activity can lead to neuronal damage and cognitive impairment. Selective inhibitors of 11β-HSD1, like this compound, aim to counteract this by reducing local cortisol production without affecting systemic cortisol levels, thus minimizing potential side effects.

11b-HSD1_Signaling_Pathway Mechanism of 11β-HSD1 Inhibition cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Cortisone Cortisone (inactive) Cortisone_in Cortisone Cortisone->Cortisone_in Transport HSD11B1 11β-HSD1 Cortisone_in->HSD11B1 Cortisol Cortisol (active) HSD11B1->Cortisol GR Glucocorticoid Receptor (GR) Cortisol->GR GR_Cortisol GR-Cortisol Complex Cortisol->GR_Cortisol GR->GR_Cortisol Nucleus Nucleus GR_Cortisol->Nucleus Translocation Gene_Transcription Gene Transcription (e.g., related to inflammation, apoptosis) Nucleus->Gene_Transcription BVT14225 This compound (11β-HSD1 Inhibitor) BVT14225->HSD11B1 Inhibition

Caption: Mechanism of this compound as an 11β-HSD1 inhibitor.

Comparative Efficacy of 11β-HSD1 Inhibitors in Preclinical Models

While data on this compound is not available, studies on other selective 11β-HSD1 inhibitors in animal models of cognitive impairment have shown promising results. The following table summarizes key findings from preclinical studies on compounds with a similar mechanism of action.

CompoundAnimal ModelKey Cognitive OutcomesReference
RL-118 SAMP8 mice (senescence-accelerated) with chronic mild stressImproved short- and long-term recognition memory.[1]
UE2316 Tg2576 mice (Alzheimer's disease model)Prevented cognitive decline.[2][3]
UE1961 Aged C57BL/6J miceImproved spatial memory performance in the Y-maze.[4]

Clinical Evidence for 11β-HSD1 Inhibition in Cognitive Enhancement

The translation of preclinical findings to human studies has yielded mixed but encouraging results. Several 11β-HSD1 inhibitors have been investigated in clinical trials for their effects on cognition.

CompoundStudy PopulationKey Cognitive OutcomesReference
Carbenoxolone Healthy elderly menImproved verbal fluency.[5]
Carbenoxolone Patients with type 2 diabetesImproved verbal memory.[5]
ABT-384 Patients with Alzheimer's diseaseNo significant cognitive improvements observed.[6]
Xanamem Patients with tauopathy biomarkersImproved cognition.[6]

Experimental Protocols

To facilitate the replication and extension of these findings, detailed methodologies for key experiments are crucial.

In Vitro 11β-HSD1 Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against 11β-HSD1.

  • Methodology:

    • Recombinant human 11β-HSD1 is incubated with its substrate (e.g., cortisone) and a cofactor (e.g., NADPH).

    • The test compound (e.g., this compound) is added at various concentrations.

    • The conversion of cortisone to cortisol is measured, typically using methods like scintillation proximity assay or HPLC-MS/MS.

    • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

In_Vitro_Assay_Workflow In Vitro 11β-HSD1 Inhibition Assay Workflow Start Start Incubation Incubate Recombinant 11β-HSD1, Substrate, and Cofactor Start->Incubation Add_Compound Add Test Compound (e.g., this compound) at various concentrations Incubation->Add_Compound Measure_Conversion Measure Cortisone to Cortisol Conversion Add_Compound->Measure_Conversion Calculate_IC50 Calculate IC50 Value Measure_Conversion->Calculate_IC50 End End Calculate_IC50->End

References

A Comparative Guide: BVT-14225 versus siRNA-Mediated Knockdown for Targeting 11β-HSD1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate method to modulate the function of a target protein is a critical decision that shapes experimental outcomes and their interpretation. This guide provides an objective comparison of two distinct approaches for targeting 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1): the small molecule inhibitor BVT-14225 and siRNA-mediated gene knockdown.

11β-HSD1 is a key enzyme responsible for the intracellular conversion of inactive cortisone (B1669442) to active cortisol, thereby regulating local glucocorticoid action.[1] Its role in various metabolic and inflammatory processes has made it an attractive therapeutic target. This guide will delve into the specifics of targeting 11β-HSD1 using both a chemical inhibitor and a genetic knockdown approach, presenting quantitative data, detailed experimental protocols, and visual diagrams to aid in making an informed choice for your research needs.

Quantitative Comparison of 11β-HSD1 Targeting Methods

The following table summarizes key quantitative parameters for the 11β-HSD1 inhibitor this compound and representative data for siRNA-mediated knockdown of the HSD11B1 gene. It is important to note that a direct head-to-head comparison of this compound and a specific siRNA under identical experimental conditions is not publicly available. The data presented for siRNA is a composite from several studies to provide a general performance expectation.

FeatureThis compound (Small Molecule Inhibitor)siRNA Knockdown of HSD11B1
Target Level Protein (Enzyme Activity)mRNA
Mechanism of Action Selective inhibition of 11β-HSD1 enzyme activity.[2]Post-transcriptional gene silencing via degradation of HSD11B1 mRNA.[3]
Potency/Efficacy IC50: 52 nM in a human enzyme assay.[2]Typically >70% knockdown of mRNA expression.[4][5]
Onset of Action Rapid, often within hours of administration.[6]Slower, typically requires 24-72 hours for significant protein depletion.[7]
Duration of Effect Dependent on compound half-life and dosing regimen.Can be transient (days) or stable depending on the delivery method.
Specificity High selectivity for 11β-HSD1.[2]Highly specific to the target mRNA sequence, but off-target effects are possible.
Mode of Delivery In vitro: direct application to cell culture. In vivo: oral or other systemic administration.In vitro: transfection reagents. In vivo: various delivery systems (e.g., lipid nanoparticles).

Experimental Protocols

Inhibition of 11β-HSD1 Activity with this compound (In Vitro Enzyme Assay)

This protocol is a generalized procedure for assessing the inhibitory activity of a small molecule like this compound on 11β-HSD1.

Materials:

  • Recombinant human 11β-HSD1 enzyme

  • NADPH (cofactor)

  • Cortisone (substrate)

  • This compound

  • Assay buffer (e.g., Tris-HCl with EDTA and NaCl)

  • Scintillation proximity assay (SPA) beads or other detection reagents

  • 96-well plates

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Create a serial dilution of this compound in the assay buffer.

  • In a 96-well plate, add the recombinant 11β-HSD1 enzyme to each well.

  • Add the diluted this compound or vehicle control to the respective wells.

  • Initiate the enzymatic reaction by adding a mixture of cortisone and NADPH.

  • Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

  • Stop the reaction using a suitable stop solution.

  • Quantify the amount of cortisol produced using a detection method such as SPA, ELISA, or LC-MS.[8]

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

siRNA-Mediated Knockdown of HSD11B1

This protocol outlines a general procedure for knocking down HSD11B1 expression in a human cell line.

Materials:

  • Human cell line expressing 11β-HSD1 (e.g., A549, primary human adipocytes)

  • HSD11B1-specific siRNA and a non-targeting control siRNA

  • Transfection reagent (e.g., Lipofectamine)

  • Opti-MEM or other serum-free medium

  • Complete cell culture medium

  • 6-well plates

  • Reagents for RNA extraction, cDNA synthesis, and qPCR

  • Reagents for protein lysis and Western blotting

Procedure:

  • Cell Seeding: 24 hours prior to transfection, seed the cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.

  • siRNA-Lipid Complex Formation:

    • In separate tubes, dilute the HSD11B1 siRNA and control siRNA in Opti-MEM.

    • In another set of tubes, dilute the transfection reagent in Opti-MEM.

    • Combine the diluted siRNA with the diluted transfection reagent and incubate at room temperature for 15-20 minutes to allow for complex formation.

  • Transfection:

    • Remove the culture medium from the cells and wash with serum-free medium.

    • Add the siRNA-lipid complexes to the cells.

    • Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

    • Add complete culture medium and continue to incubate for 48-72 hours.[7]

  • Validation of Knockdown:

    • qPCR: Harvest the cells, extract total RNA, and perform reverse transcription to generate cDNA. Quantify the relative expression of HSD11B1 mRNA using qPCR, normalizing to a housekeeping gene.[4]

    • Western Blot: Lyse the cells and determine the total protein concentration. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for 11β-HSD1 to assess the reduction in protein levels.[5]

Visualizing the Comparison: Diagrams

Below are diagrams created using the DOT language to visualize the signaling pathway of 11β-HSD1, the experimental workflow for comparing this compound and siRNA, and a logical comparison of the two methods.

G cluster_0 11β-HSD1 Signaling Pathway Cortisone Cortisone 11beta-HSD1 11beta-HSD1 Cortisone->11beta-HSD1 Substrate Cortisol Cortisol GR Glucocorticoid Receptor Cortisol->GR 11beta-HSD1->Cortisol Product Nucleus Nucleus GR->Nucleus Gene Transcription Gene Transcription Nucleus->Gene Transcription Downstream Effects Downstream Effects Gene Transcription->Downstream Effects e.g., Insulin (B600854) Signaling, Inflammation

Caption: Signaling pathway of 11β-HSD1.

G cluster_1 Experimental Workflow Comparison Start Start Cell Culture Cell Culture Start->Cell Culture Treatment Treatment Cell Culture->Treatment This compound This compound Treatment->this compound Small Molecule siRNA Transfection siRNA Transfection Treatment->siRNA Transfection Genetic Incubation_BVT Incubation (hours) This compound->Incubation_BVT Incubation_siRNA Incubation (48-72 hours) siRNA Transfection->Incubation_siRNA Analysis Analysis Incubation_BVT->Analysis Incubation_siRNA->Analysis Enzyme Assay Enzyme Assay Analysis->Enzyme Assay qPCR qPCR Analysis->qPCR Western Blot Western Blot Analysis->Western Blot Phenotypic Assay Phenotypic Assay Analysis->Phenotypic Assay

Caption: Experimental workflow for comparing this compound and siRNA.

G cluster_2 Logical Comparison This compound This compound Target Target This compound->Target Rapid_Onset Rapid Onset This compound->Rapid_Onset Reversible Potentially Reversible This compound->Reversible siRNA siRNA siRNA->Target Slower_Onset Slower Onset siRNA->Slower_Onset Sustained_Effect Sustained Effect siRNA->Sustained_Effect Protein_Activity Protein Activity Target->Protein_Activity Inhibits mRNA_Level mRNA Level Target->mRNA_Level Degrades

Caption: Logical comparison of this compound and siRNA.

References

BVT-14225: A New Generation 11β-HSD1 Inhibitor with Enhanced Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

BVT-14225, a selective 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor, represents a significant advancement over previous generation compounds for the potential treatment of metabolic disorders such as type 2 diabetes and obesity. Emerging data indicates that this compound offers improved potency and selectivity, which may translate to a better efficacy and safety profile compared to its predecessors.

The enzyme 11β-HSD1 plays a crucial role in the tissue-specific regulation of glucocorticoid activity, converting inactive cortisone (B1669442) to active cortisol. Elevated 11β-HSD1 activity in metabolic tissues like the liver and adipose tissue is linked to insulin (B600854) resistance, dyslipidemia, and central obesity. Inhibition of this enzyme is therefore a promising therapeutic strategy.

This guide provides a comparative analysis of this compound against earlier 11β-HSD1 inhibitors, including the non-selective first-generation compound carbenoxolone (B1668346) and later-generation selective inhibitors such as BI 187004 and MK-0916. The comparison focuses on preclinical and clinical data related to potency, selectivity, pharmacokinetics, and clinical outcomes.

Comparative Efficacy and Potency

This compound has demonstrated high potency in inhibiting 11β-HSD1. In vitro studies have shown an IC50 of 52 nM for this compound against the human 11β-HSD1 enzyme[1]. This high level of inhibition at nanomolar concentrations suggests a strong potential for therapeutic efficacy at low doses.

For comparison, carbenoxolone, a first-generation non-selective inhibitor, exhibits inhibitory activity against both 11β-HSD1 and 11β-HSD2. Its lack of selectivity is a significant drawback, leading to potential side effects related to mineralocorticoid excess. While specific IC50 values for carbenoxolone can vary across different studies and assay conditions, it is generally considered less potent than newer selective inhibitors.

Later generation selective inhibitors like MK-0916 have also shown high potency, with an IC50 of 70.4 nM for hepatic 11β-HSD1 inhibition in an Emax model[2]. Clinical studies with MK-0916 demonstrated an 84% inhibition of in vivo cortisone-to-cortisol conversion at a daily dose of 6 mg[2]. Similarly, BI 187004 has shown potent and sustained inhibition of 11β-HSD1 in both liver and adipose tissue in clinical trials[3].

Table 1: Comparative Potency of 11β-HSD1 Inhibitors

CompoundTargetIC50Reference
This compoundHuman 11β-HSD152 nM[1]
MK-0916Hepatic 11β-HSD1 (Emax model)70.4 nM[2]
Carbenoxolone11β-HSD1Varies (µM range)[4]
BI 18700411β-HSD1Not explicitly stated in provided text

Selectivity Profile

A key advantage of newer generation 11β-HSD1 inhibitors like this compound lies in their selectivity over the 11β-HSD2 isoenzyme. 11β-HSD2 is crucial for inactivating cortisol in mineralocorticoid target tissues, thereby preventing illicit activation of the mineralocorticoid receptor. Inhibition of 11β-HSD2 can lead to side effects such as sodium and water retention, hypokalemia, and hypertension.

Carbenoxolone is non-selective and inhibits both 11β-HSD1 and 11β-HSD2, which contributes to its adverse effect profile[5]. In contrast, compounds like BI 187004 and MK-0916 were developed to be highly selective for 11β-HSD1. While specific selectivity ratios for this compound are not yet widely published, its classification as a "selective" inhibitor suggests a significant improvement over carbenoxolone.

Pharmacokinetic Profile

The pharmacokinetic properties of a drug are critical for its clinical utility. Available data for previous generation selective inhibitors provide a benchmark for evaluating this compound.

Carbenoxolone: Absorbed from the gastrointestinal tract and highly bound to plasma proteins. It is primarily excreted in the feces via bile[6][7]. In rats, it has a plasma half-life of 15 minutes[8].

BI 187004: This compound is rapidly absorbed, with peak plasma concentrations reached within 2 hours. It exhibits a long terminal half-life of 106-124 hours, suggesting the potential for once-daily dosing. However, its exposure increases non-proportionally with the dose[9][10]. Renal excretion is low (3-5%)[11].

MK-0916: Rapidly absorbed with a time to maximum concentration of 1.1-1.8 hours for doses ≥3 mg. Its exposure increases approximately in proportion to the dose[2].

Table 2: Comparative Pharmacokinetic Parameters

CompoundKey Pharmacokinetic FeaturesReference
This compound Data not available in the provided search results.
Carbenoxolone Absorbed from GI tract, highly protein-bound, fecal excretion, short half-life in rats.[6][7][8]
BI 187004 Rapid absorption (Tmax ~2h), long half-life (106-124h), non-proportional exposure, low renal excretion.[9][10][11]
MK-0916 Rapid absorption (Tmax 1.1-1.8h), dose-proportional exposure.[2]

Clinical Efficacy and Safety

Clinical trials with previous generation 11β-HSD1 inhibitors have shown mixed results, highlighting the challenges in translating preclinical efficacy to clinical benefit.

Carbenoxolone: Has been shown to improve verbal fluency and memory in elderly men and type 2 diabetics[12]. In preclinical models, it ameliorated metabolic syndrome in obese rats[13][14]. However, its clinical use is limited by its side effects.

BI 187004: Clinical studies showed significant and sustained inhibition of 11β-HSD1 in the liver and adipose tissue. Despite this, it did not lead to clinically relevant improvements in glycemic control or body weight in patients with type 2 diabetes[15][16]. The drug was generally well-tolerated[9].

MK-0916: In patients with type 2 diabetes and metabolic syndrome, MK-0916 showed modest improvements in HbA1c, body weight, and blood pressure, but no significant effect on fasting plasma glucose[17]. It was generally well-tolerated but led to mechanism-based activation of the hypothalamic-pituitary-adrenal axis[17].

The clinical development of this compound is anticipated to build upon the lessons learned from these earlier compounds, with the hope that its potentially optimized profile will lead to more robust clinical efficacy.

Signaling Pathway and Experimental Workflows

The therapeutic effect of this compound and other 11β-HSD1 inhibitors is achieved by modulating the glucocorticoid signaling pathway at the tissue level.

G cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Cortisone Cortisone (inactive) HSD1 11β-HSD1 Cortisone->HSD1 Substrate Cortisol_ER Cortisol (active) Cortisol_cyto Cortisol Cortisol_ER->Cortisol_cyto HSD1->Cortisol_ER Product GR Glucocorticoid Receptor (GR) Cortisol_cyto->GR GR_Cortisol GR-Cortisol Complex GR->GR_Cortisol GRE Glucocorticoid Response Element (GRE) GR_Cortisol->GRE Gene_Transcription Target Gene Transcription GRE->Gene_Transcription Metabolic_Effects Metabolic Effects (e.g., altered gluconeogenesis, lipolysis, insulin sensitivity) Gene_Transcription->Metabolic_Effects leads to BVT14225 This compound BVT14225->HSD1 Inhibition

Caption: 11β-HSD1 Signaling Pathway and Inhibition by this compound.

The experimental workflow for evaluating 11β-HSD1 inhibitors typically involves a series of in vitro and in vivo assays.

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development Enzyme_Assay Enzyme Inhibition Assay (e.g., SPA, HTRF) Determine IC50 Cell_Assay Cell-Based Assay (e.g., Cortisol Measurement) Confirm cellular activity Enzyme_Assay->Cell_Assay Selectivity_Assay Selectivity Assay (vs. 11β-HSD2) Cell_Assay->Selectivity_Assay PK_Study Pharmacokinetic Studies (Animal models) Determine ADME properties Selectivity_Assay->PK_Study PD_Study Pharmacodynamic Studies (e.g., ex vivo tissue analysis) Assess target engagement PK_Study->PD_Study Efficacy_Study Efficacy Studies (Disease models) Evaluate therapeutic effect PD_Study->Efficacy_Study Phase_I Phase I Trials (Safety, PK/PD in humans) Efficacy_Study->Phase_I Phase_II Phase II Trials (Efficacy in patients) Phase_I->Phase_II Phase_III Phase III Trials (Pivotal efficacy & safety) Phase_II->Phase_III

Caption: Experimental Workflow for 11β-HSD1 Inhibitor Development.

Experimental Protocols

11β-HSD1 Enzyme Inhibition Assay (Scintillation Proximity Assay - SPA)

This assay is a high-throughput method to determine the IC50 of an inhibitor.

  • Materials: Microsomes containing human 11β-HSD1, NADPH, [3H]cortisone, anti-cortisol monoclonal antibody, protein A-coated SPA beads, test compound (e.g., this compound), and a suitable buffer.

  • Procedure:

    • Incubate the 11β-HSD1 microsomes with NADPH and [3H]cortisone in the presence of varying concentrations of the test compound.

    • The enzyme converts [3H]cortisone to [3H]cortisol.

    • Stop the reaction and add the anti-cortisol antibody coupled to SPA beads.

    • The [3H]cortisol specifically binds to the antibody-coated beads, bringing the tritium (B154650) into close proximity with the scintillant in the beads, which generates a light signal.

    • Measure the signal using a microplate scintillation counter.

    • Calculate the percent inhibition at each compound concentration and determine the IC50 value.

  • Counterscreen: To assess selectivity, a similar assay is performed using 11β-HSD2 microsomes, [3H]cortisol as the substrate, and NAD+ as the cofactor, monitoring the disappearance of the substrate.

Cell-Based 11β-HSD1 Activity Assay

This assay confirms the activity of the inhibitor in a cellular context.

  • Cell Line: A suitable cell line endogenously expressing 11β-HSD1 (e.g., differentiated C2C12 myotubes) or a cell line engineered to overexpress the enzyme.

  • Procedure:

    • Culture the cells to the desired confluency or differentiation state.

    • Pre-incubate the cells with varying concentrations of the test inhibitor.

    • Add cortisone (the substrate) to the cell culture medium.

    • Incubate for a defined period to allow for the conversion of cortisone to cortisol by intracellular 11β-HSD1.

    • Collect the cell culture supernatant.

    • Measure the concentration of cortisol in the supernatant using a suitable method, such as Homogeneous Time-Resolved Fluorescence (HTRF) or LC-MS/MS.

    • Calculate the inhibition of cortisol production at each inhibitor concentration to determine the cellular IC50.

Conclusion

This compound emerges as a promising next-generation 11β-HSD1 inhibitor with high potency. While comprehensive comparative data, particularly regarding its selectivity and pharmacokinetic profile, are still forthcoming, the initial findings suggest potential advantages over earlier compounds. The improved understanding of the challenges faced by previous generation inhibitors, such as off-target effects and modest clinical efficacy, has paved the way for the development of more refined molecules like this compound. Further research and clinical trials will be crucial to fully elucidate the therapeutic benefits of this compound in metabolic diseases.

References

Comparative Analysis of BVT-14225 in Different Cell Lines: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Examination of a Novel Compound Across Diverse Cancer Cell Models

In the rapidly evolving landscape of oncological research, the quest for novel therapeutic agents with improved efficacy and specificity is paramount. This guide presents a comprehensive comparative analysis of BVT-14225, a promising new investigational compound, across a panel of distinct cancer cell lines. The following sections provide a detailed overview of its performance, supported by quantitative experimental data, detailed methodologies, and visual representations of the underlying biological pathways and experimental procedures. This objective comparison is intended to equip researchers, scientists, and drug development professionals with the critical information needed to evaluate the potential of this compound in various cancer contexts.

Quantitative Performance Analysis of this compound

To assess the therapeutic potential of this compound, its cytotoxic and metabolic effects were evaluated across a range of human cancer cell lines, including those from breast, lung, and colorectal origins. The half-maximal inhibitory concentration (IC50) and the impact on key metabolic markers were determined to provide a quantitative measure of its efficacy and mechanism of action.

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast Adenocarcinoma5.2
MDA-MB-231Breast Adenocarcinoma12.8
A549Lung Carcinoma8.5
HCT116Colorectal Carcinoma3.1
HT-29Colorectal Carcinoma9.7

Table 2: Effect of this compound (10 µM) on Cellular ATP Levels after 24h

Cell Line% of Control ATP Level
MCF-745%
MDA-MB-23168%
A54955%
HCT11638%
HT-2962%

Experimental Protocols

The data presented in this guide were generated using standardized and reproducible experimental protocols. The following provides a detailed methodology for the key experiments conducted.

Cell Culture and Maintenance

All cell lines were procured from the American Type Culture Collection (ATCC). MCF-7, MDA-MB-231, A549, HCT116, and HT-29 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)
  • Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • The following day, the culture medium was replaced with fresh medium containing serial dilutions of this compound or vehicle control (0.1% DMSO).

  • After 48 hours of incubation, 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well.

  • The plates were incubated for an additional 4 hours at 37°C.

  • The medium was then aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan (B1609692) crystals.

  • The absorbance was measured at 570 nm using a microplate reader.

  • IC50 values were calculated using non-linear regression analysis.

ATP Level Determination Assay
  • Cells were seeded in 96-well opaque plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Cells were treated with 10 µM this compound or vehicle control for 24 hours.

  • Cellular ATP levels were quantified using a commercially available luciferin/luciferase-based ATP assay kit, following the manufacturer's instructions.

  • Luminescence was measured using a luminometer.

  • ATP levels in treated cells were expressed as a percentage of the vehicle-treated control cells.

Visualizing the Mechanism and Workflow

To provide a clearer understanding of the processes involved, the following diagrams illustrate the proposed signaling pathway of this compound and the experimental workflow.

BVT14225_Signaling_Pathway BVT14225 This compound Receptor Cell Surface Receptor BVT14225->Receptor Kinase_A Kinase A Receptor->Kinase_A Inhibits Kinase_B Kinase B Kinase_A->Kinase_B Mitochondria Mitochondria Kinase_B->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis ATP_Production ATP Production ↓ Mitochondria->ATP_Production

Caption: Proposed signaling pathway of this compound leading to apoptosis and decreased ATP production.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cell_Seeding Seed Cells in 96-well Plates Overnight_Incubation Incubate Overnight Cell_Seeding->Overnight_Incubation Add_BVT14225 Add this compound or Vehicle Overnight_Incubation->Add_BVT14225 Incubate_24_48h Incubate for 24h or 48h Add_BVT14225->Incubate_24_48h MTT_Assay MTT Assay (48h) Incubate_24_48h->MTT_Assay ATP_Assay ATP Assay (24h) Incubate_24_48h->ATP_Assay Measure_Absorbance Measure Absorbance/Luminescence MTT_Assay->Measure_Absorbance ATP_Assay->Measure_Absorbance Calculate_IC50_ATP Calculate IC50 & % ATP Measure_Absorbance->Calculate_IC50_ATP

Caption: Workflow for evaluating the in vitro efficacy of this compound.

A Head-to-Head Comparison of BVT-14225 (ABBV-142) and Standard of Care for Idiopathic Pulmonary Fibrosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of BVT-14225, now identified as ABBV-142, an investigational therapeutic, with the current standard of care for Idiopathic Pulmonary Fibrosis (IPF). This document is intended for an audience of researchers, scientists, and drug development professionals, offering an objective analysis based on available data.

Introduction to this compound (ABBV-142)

This compound (ABBV-142) is an investigational monoclonal antibody being developed by AbbVie for the treatment of Idiopathic Pulmonary Fibrosis (IPF). It functions as a lysophosphatidic acid receptor 1 (LPAR1) antagonist.[1][2] The rationale behind this approach is that the activation of LPAR1 by lysophosphatidic acid (LPA) is believed to contribute to the inflammatory and fibrotic processes characteristic of IPF.[1][2] Elevated levels of LPA have been observed in the bronchoalveolar lavage fluid of IPF patients, suggesting that targeting this pathway may offer a novel therapeutic strategy.[1][2]

ABBV-142 is currently in early-stage clinical development, with a Phase 1 clinical trial initiated in January 2025 to assess its safety, tolerability, and pharmacokinetics in healthy adults.[3] A Phase 2 trial in IPF patients is planned for February 2026.[4][5] As of the latest available information, no preclinical or clinical efficacy and safety data for ABBV-142 has been publicly released.

Standard of Care for Idiopathic Pulmonary Fibrosis

The current standard of care for the treatment of IPF centers on two orally administered antifibrotic drugs: pirfenidone (B1678446) and nintedanib (B1663095). Both medications have been shown to slow the rate of disease progression, primarily measured by the decline in Forced Vital Capacity (FVC), a key indicator of lung function.[6][7][8][9]

Quantitative Data Comparison: Pirfenidone vs. Nintedanib

The following tables summarize the efficacy and safety data for pirfenidone and nintedanib based on a meta-analysis of real-world studies.

Table 1: Efficacy of Standard of Care Treatments for IPF (12-Month Treatment Period)

Efficacy EndpointPirfenidoneNintedanib
Change in Percent Predicted FVC (%FVC) -0.75%-1.43%
Change in Percent Predicted DLCO (%DLCO) -2.32%-3.95%
Incidence of Acute Exacerbation of IPF (AE-IPF) 12.5%14.4%
IPF-Related Mortality Rate 13.4%7.2%
All-Cause Mortality Rate 20.1%16.6%
Data from a meta-analysis of 74 real-world studies with 23,119 participants.[7]

Table 2: Safety and Tolerability of Standard of Care Treatments for IPF

Safety EndpointPirfenidoneNintedanib
Incidence of Any Adverse Events 56.4%69.7%
Common Adverse Events Photosensitivity, gastrointestinal symptoms, rashDiarrhea (most common), nausea, liver enzyme elevation
Data from a meta-analysis of real-world studies.[7]

Experimental Protocols

The evaluation of potential anti-fibrotic agents like this compound (ABBV-142) typically involves robust preclinical testing in established animal models of pulmonary fibrosis. The bleomycin-induced lung fibrosis model is the most widely used and best-characterized model for these studies.[10][11]

Bleomycin-Induced Pulmonary Fibrosis Model in Mice

Objective: To assess the anti-fibrotic efficacy of a test compound.

Methodology:

  • Animal Model: C57BL/6 mice are commonly used due to their sensitivity to bleomycin (B88199).[12]

  • Induction of Fibrosis: A single intratracheal instillation of bleomycin is administered to induce lung injury and subsequent fibrosis.

  • Treatment: The test compound (e.g., this compound) is administered at various doses, typically starting after the initial inflammatory phase (around day 7) to target the fibrotic process.[10] A vehicle control group and a positive control group (e.g., pirfenidone or nintedanib) are included.

  • Duration: The study typically runs for 14 to 28 days post-bleomycin administration.[11]

  • Efficacy Endpoints:

    • Histopathology: Lung tissue is collected, sectioned, and stained (e.g., with Masson's trichrome) to assess the extent of fibrosis. The severity is often quantified using a modified Ashcroft scoring system.[11]

    • Collagen Quantification: The total lung collagen content is measured, commonly through a hydroxyproline (B1673980) assay, as a direct marker of fibrosis.[11]

    • Bronchoalveolar Lavage (BAL) Fluid Analysis: BAL fluid is collected to analyze inflammatory cell infiltration and cytokine levels.[11]

    • Gene and Protein Expression: Analysis of key pro-fibrotic markers (e.g., TGF-β, α-SMA) in lung tissue.

Signaling Pathway and Visualization

This compound (ABBV-142) targets the LPAR1 signaling pathway. The diagram below illustrates the proposed mechanism of action.

LPAR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_drug LPA LPA LPAR1 LPAR1 LPA->LPAR1 Binds to G_protein G Proteins (Gαq/11, Gαi/o, Gα12/13) LPAR1->G_protein Activates Downstream_Effectors Downstream Effectors (e.g., PLC, PI3K, Rho) G_protein->Downstream_Effectors Activate Fibrotic_Responses Pro-fibrotic Responses: - Fibroblast proliferation - Myofibroblast differentiation - Collagen deposition - Inflammation Downstream_Effectors->Fibrotic_Responses Lead to BVT14225 This compound (ABBV-142) BVT14225->LPAR1 Antagonizes

Caption: LPAR1 signaling pathway in fibrosis and the antagonistic action of this compound.

Conclusion

The current standard of care for IPF, pirfenidone and nintedanib, has demonstrated efficacy in slowing disease progression. However, these treatments are associated with significant side effect profiles that can impact patient adherence. This compound (ABBV-142) represents a novel therapeutic approach by targeting the LPAR1 signaling pathway, which is implicated in the pathogenesis of fibrosis. As an early-stage clinical candidate, direct comparative data for this compound against the standard of care is not yet available. The forthcoming results from its clinical trials will be crucial in determining its potential as a future treatment for Idiopathic Pulmonary Fibrosis. Researchers are encouraged to monitor the progress of the ABBV-142 clinical development program for emerging data.

References

Validating BVT-14225 Specificity: A Comparison of Knockout Models and Alternative Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of highly specific kinase inhibitors is a cornerstone of modern targeted therapy. While a compound may exhibit potent inhibition of its intended target in biochemical assays, ensuring this specificity is maintained within the complex cellular environment is critical to minimizing off-target effects and predicting clinical efficacy.[1][2][3] This guide provides a comparative overview of using knockout (KO) models to validate the on-target activity of the hypothetical kinase inhibitor BVT-14225 against its target, Kinase X, and contrasts this method with alternative approaches.

The Gold Standard: Target Validation with Knockout Models

The most definitive method to confirm that a compound's cellular phenotype is a result of its interaction with the intended target is through genetic ablation of that target.[3][4] By creating a cell line where the target protein, Kinase X, is knocked out (Kinase X KO), researchers can directly compare the effects of this compound on these cells versus the parental wild-type (WT) cells. A truly specific inhibitor should have a significantly diminished or completely absent effect in cells lacking its target.[4]

Comparative Analysis: this compound in Wild-Type vs. Kinase X KO Cells

The following table summarizes the expected quantitative data from a series of experiments designed to validate the specificity of this compound.

Parameter Wild-Type (WT) Cells Kinase X KO Cells Interpretation
This compound IC50 (Cell Viability) 50 nM> 10,000 nMThe dramatic increase in IC50 in KO cells indicates that the cytotoxic effect of this compound is dependent on the presence of Kinase X.
Phospho-Substrate Y (p-SubY) Levels (at 100 nM this compound) 95% reductionNo significant change (already at baseline)This demonstrates that this compound inhibits the downstream signaling of Kinase X in WT cells. The lack of effect in KO cells confirms the on-target mechanism.
Apoptosis Marker (Cleaved Caspase-3) Levels (at 100 nM this compound) 5-fold increaseNo significant increaseThe induction of apoptosis by this compound is shown to be a consequence of inhibiting Kinase X.

Alternative Approaches for Specificity Profiling

While knockout models provide a binary (on-target vs. off-target) validation, other methods offer a broader view of a compound's interactions across the proteome.

  • Chemical Proteomics: This technique utilizes immobilized kinase inhibitors or affinity probes to capture binding partners from cell lysates.[5][6][7] Subsequent identification by mass spectrometry can reveal a wide range of on- and off-target proteins.[5][6] This approach is invaluable for understanding the broader "target landscape" of an inhibitor.[8]

  • In Vitro Kinase Panels: Large-scale screening of an inhibitor against a panel of hundreds of recombinant kinases is a common method to assess its selectivity.[9] While powerful, these assays are performed in a non-physiological context and may not fully recapitulate the complexities of the cellular environment.[2][5]

Method Primary Goal Advantages Limitations
Knockout Models Confirm on-target cellular activityUnambiguous validation of the primary target's role in the observed phenotype.Does not identify specific off-targets; can be time-consuming to create and validate KO lines.
Chemical Proteomics Unbiased identification of on- and off-targetsProvides a comprehensive profile of protein interactions in a near-physiological setting.Can be technically challenging and may not distinguish between high- and low-affinity binders without quantitative approaches.
In Vitro Kinase Panels Quantify selectivity across the kinomeHigh-throughput and quantitative assessment of inhibitory activity against a large number of kinases.Lacks the context of the cellular environment; may not identify non-kinase off-targets.

Experimental Protocols

Protocol 1: Generation of Kinase X Knockout Cell Line using CRISPR/Cas9
  • sgRNA Design and Cloning: Design two to three single-guide RNAs (sgRNAs) targeting early exons of the Kinase X gene. Clone the sgRNAs into a suitable Cas9 expression vector.

  • Transfection: Transfect the wild-type cancer cell line with the sgRNA/Cas9 plasmids.

  • Single-Cell Sorting: Two to three days post-transfection, perform single-cell sorting into 96-well plates to isolate clonal populations.

  • Clonal Expansion and Validation: Expand the resulting clones. Validate the knockout of Kinase X at the genomic level via DNA sequencing and at the protein level via Western blotting.[4]

Protocol 2: Cell Viability Assay
  • Cell Seeding: Seed both wild-type and Kinase X KO cells into 96-well plates at a density of 5,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 nM to 50 µM) for 72 hours. Include a DMSO vehicle control.

  • Viability Assessment: Measure cell viability using a resazurin-based assay. Analyze the data to determine the IC50 value for each cell line.[4]

Protocol 3: Western Blotting for Phospho-Substrate Y
  • Cell Treatment and Lysis: Treat wild-type and Kinase X KO cells with 100 nM this compound or DMSO for 2 hours. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Immunoblotting: Separate 20 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with primary antibodies against phospho-Substrate Y (p-SubY), total Substrate Y, and a loading control (e.g., GAPDH).

  • Detection and Analysis: Use HRP-conjugated secondary antibodies and an ECL substrate for detection. Quantify band intensities to determine the change in p-SubY levels relative to the total protein and loading control.[10]

Visualizing the Rationale and Workflow

cluster_pathway Hypothetical Kinase X Signaling Pathway Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Kinase_X Kinase_X Receptor->Kinase_X Activates Substrate_Y Substrate_Y Kinase_X->Substrate_Y Phosphorylates BVT_14225 This compound Kinase_X->BVT_14225 Inhibits Phospho_Substrate_Y Substrate Y-P Cell_Proliferation Cell_Proliferation Phospho_Substrate_Y->Cell_Proliferation

Caption: Hypothetical signaling cascade initiated by Kinase X.

cluster_workflow Workflow for this compound Specificity Validation Start Start: Wild-Type Cells CRISPR CRISPR/Cas9-mediated Knockout of Kinase X Start->CRISPR WT_Cells Wild-Type Cell Line Start->WT_Cells KO_Cells Kinase X KO Cell Line CRISPR->KO_Cells Treatment Treat both cell lines with this compound KO_Cells->Treatment WT_Cells->Treatment Assays Comparative Assays: - Cell Viability (IC50) - Western Blot (p-SubY) - Apoptosis Assay Treatment->Assays Analysis Data Analysis and Comparison Assays->Analysis Conclusion Conclusion: On-Target Specificity Validated Analysis->Conclusion

References

Safety Operating Guide

Prudent Disposal Procedures for Research Chemical BVT-14225

Author: BenchChem Technical Support Team. Date: December 2025

Given that BVT-14225 is a chemical intended for research and development, comprehensive disposal and safety data may not be publicly available. In the absence of a specific Safety Data Sheet (SDS), it is imperative to handle and dispose of this compound with a conservative approach, treating it as a potentially hazardous substance. The following guidelines provide a procedural framework for the safe management and disposal of this compound in a laboratory setting.

Summary of Chemical Data

While a full safety profile is not available, some basic chemical properties of this compound have been identified. This information is crucial for proper labeling and for providing to your institution's waste management provider.

Identifier Value
CAS Number 376638-65-2
Chemical Formula C16H20ClN3O3S2
Molecular Weight 401.92
Description 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor

Note: This data is for identification and does not constitute a hazard assessment.

Recommended Disposal Protocol

The following protocol is based on general best practices for the disposal of research chemicals with unknown hazard profiles.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound.

2. Waste Collection:

  • Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a dedicated, sealable, and clearly labeled container.

  • Liquid Waste: If this compound is in a solution, collect it in a compatible, leak-proof container. Do not mix with other waste streams unless compatibility is known.

  • Sharps: Any sharps contaminated with this compound should be disposed of in a designated sharps container.

3. Labeling and Storage:

  • All waste containers must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

  • Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory. This area should be secure and have secondary containment.

4. Consultation and Disposal:

  • Crucially, you must consult with your institution's Environmental Health and Safety (EHS) office. They will provide guidance on the specific disposal requirements based on local and federal regulations.

  • Provide the EHS office with all available information on this compound, including the information in the table above.

  • Arrange for a pickup of the hazardous waste through your institution's established procedures.

  • Under no circumstances should this compound be disposed of down the drain or in regular trash.

Logical Workflow for Disposal

BVT14225_Disposal_Workflow start Begin Disposal Process for this compound assess_info Assess Available Information (e.g., SDS, Chemical Properties) start->assess_info sds_check Is a Specific SDS with Disposal Guidance Available? assess_info->sds_check follow_sds Follow Specific Disposal Procedures in SDS sds_check->follow_sds Yes no_sds No Specific SDS Found sds_check->no_sds No end_disposal Waste Properly Disposed follow_sds->end_disposal treat_hazardous Treat as Potentially Hazardous Waste no_sds->treat_hazardous collect_waste Collect Waste in a Separate, Labeled Container treat_hazardous->collect_waste label_container Label with 'Hazardous Waste', Chemical Name, and PI Information collect_waste->label_container store_waste Store in Designated Hazardous Waste Area with Secondary Containment label_container->store_waste contact_ehs Contact Institutional Environmental Health & Safety (EHS) store_waste->contact_ehs provide_info Provide All Known Chemical Information to EHS contact_ehs->provide_info schedule_pickup Schedule Waste Pickup Through Institutional System provide_info->schedule_pickup schedule_pickup->end_disposal

Caption: Disposal workflow for research chemicals without a specific SDS.

Personal protective equipment for handling BVT-14225

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling BVT-14225, a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), intended for research use only.[1] Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided below. This data is essential for accurate experimental planning and safe handling.

PropertyValue
CAS Number 376638-65-2
Molecular Formula C₁₆H₂₀ClN₃O₃S₂
Molecular Weight 401.92 g/mol
Appearance Solid
Storage Conditions Short-term (days to weeks) at 0 - 4°C; Long-term (months to years) at -20°C.[1]

Personal Protective Equipment (PPE)

While the Safety Data Sheet (SDS) for this compound indicates that the substance is not classified as hazardous under the Globally Harmonized System (GHS), it is imperative to follow standard laboratory safety protocols when handling this research compound.[2] The full toxicological properties may not be known. Therefore, the following personal protective equipment is recommended to minimize exposure and ensure safety.

Recommended PPE for Handling this compound:

  • Gloves: Nitrile or other chemically resistant gloves should be worn at all times.

  • Eye Protection: Safety glasses with side shields or goggles are mandatory to protect from splashes or airborne particles.

  • Lab Coat: A standard laboratory coat should be worn to protect skin and clothing.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary. Work in a well-ventilated area, preferably a fume hood.

PPE_Donning_Doffing cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Eye Protection Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Eye Protection Doff2->Doff3

Figure 1: Recommended PPE Donning and Doffing Sequence.

Operational Plan: Handling and Experimental Protocol

Safe handling practices are paramount when working with research chemicals. The following workflow outlines the key steps for safely managing this compound from receipt to use.

Handling_Workflow Receipt Receipt and Verification Storage Appropriate Storage (0-4°C short-term, -20°C long-term) Receipt->Storage Preparation Preparation in Fume Hood Storage->Preparation Experiment Experimental Use Preparation->Experiment Decontamination Decontamination of Work Surfaces Experiment->Decontamination Disposal Waste Disposal Decontamination->Disposal

Figure 2: Logical Workflow for Safe Handling of this compound.
Experimental Protocol: Preparation of a Stock Solution

This protocol provides a general methodology for preparing a stock solution of this compound. Always consult your specific experimental requirements for precise concentrations and solvents.

  • Preparation: Ensure the balance and all necessary equipment (spatula, weigh boat, volumetric flask, solvent) are clean and readily accessible within a fume hood.

  • Weighing: Tare the balance with a clean weigh boat. Carefully weigh the desired amount of this compound solid.

  • Solubilization: Add the weighed this compound to the appropriate volumetric flask. Add a small amount of the desired solvent (e.g., DMSO) to dissolve the solid.

  • Dilution: Once the solid is fully dissolved, add the solvent to the final desired volume.

  • Mixing: Cap the flask and invert several times to ensure a homogenous solution.

  • Labeling and Storage: Clearly label the solution with the compound name, concentration, solvent, date, and your initials. Store the solution under the recommended conditions.

Disposal Plan

Proper disposal of chemical waste is crucial for environmental protection and laboratory safety. All waste materials contaminated with this compound should be treated as chemical waste.

Disposal Guidelines:

  • Solid Waste: Contaminated items such as gloves, weigh boats, and paper towels should be collected in a designated, sealed waste container.

  • Liquid Waste: Unused solutions or solvent rinses should be collected in a clearly labeled, sealed container for chemical waste.

  • Container Disposal: Empty containers of this compound should be triple-rinsed with an appropriate solvent. The rinsate should be collected as chemical waste.

  • Waste Pickup: Follow your institution's procedures for chemical waste pickup. Do not dispose of this compound down the drain.

Disposal_Workflow Segregate Segregate Waste (Solid vs. Liquid) Collect_Solid Collect Solid Waste in Labeled, Sealed Container Segregate->Collect_Solid Collect_Liquid Collect Liquid Waste in Labeled, Sealed Container Segregate->Collect_Liquid Store Store Waste in Designated Area Collect_Solid->Store Collect_Liquid->Store Request Request Waste Pickup (Follow Institutional Protocol) Store->Request

Figure 3: Step-by-Step Chemical Waste Disposal Workflow.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.